molecular formula C13H13N3O B1489044 (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 1410511-07-7

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B1489044
CAS No.: 1410511-07-7
M. Wt: 227.26 g/mol
InChI Key: JLUXMZNCJZFPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone ( 1410511-07-7) is a chemical compound with a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol . This hybrid scaffold is of significant interest in medicinal chemistry and drug discovery, combining a 3-aminoazetidine moiety with an isoquinoline group. The azetidine ring is a valuable saturated heterocycle frequently exploited in lead optimization to improve the potency and physicochemical properties of drug candidates . The structural architecture of this compound, featuring a methanone linker connecting two nitrogen-containing heterocycles, makes it a versatile intermediate or core structure for the design and synthesis of novel bioactive molecules. Its isoquinoline component is a privileged structure in pharmacology, found in compounds targeting a range of enzymes and receptors . Researchers can utilize this building block in developing potential inhibitors for various therapeutic targets, such as serine hydrolases or kinases . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-isoquinolin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-7-16(8-10)13(17)12-11-4-2-1-3-9(11)5-6-15-12/h1-6,10H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUXMZNCJZFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) is a highly specialized, synthetic small molecule that serves as a privileged pharmacophore in modern targeted therapeutics. Combining the established ATP-competitive binding affinity of the isoquinoline scaffold with the favorable physicochemical properties of a strained 3-aminoazetidine ring, this compound is primarily utilized in the development of potent Rho-associated coiled-coil containing protein kinase (ROCK1/2) inhibitors[1] and Autotaxin (ENPP2) modulators[2]. This whitepaper dissects its structural biology, mechanism of action, and the validated experimental workflows required to quantify its pharmacological efficacy.

Structural Pharmacology & Binding Thermodynamics

The efficacy of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is rooted in its bipartite structural design, which optimizes both target affinity and pharmacokinetic stability:

  • The Isoquinoline-1-carbonyl Core (Hinge Binder): The isoquinoline moiety is a classic "hinge-binding" motif in kinase drug discovery[3]. The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of conserved hinge region residues (e.g., Met156 in ROCK1). The carbonyl group at the 1-position induces a specific dihedral angle, orienting the molecule optimally within the narrow ATP-binding cleft to prevent steric clash.

  • The 3-Aminoazetidine Moiety (Solvent-Exposed Region): Unlike larger, more lipophilic rings (e.g., piperidine or pyrrolidine), the 4-membered azetidine ring provides exceptional conformational rigidity, reducing the entropic penalty upon target binding[2]. Furthermore, the primary amine extends outward into the solvent-exposed region of the kinase pocket. At physiological pH (7.4), this amine is protonated, allowing it to form favorable electrostatic interactions with acidic residues (such as Asp216 in the DFG motif) while significantly improving the compound's aqueous solubility and metabolic stability.

Mechanism of Action: The ROCK/Myosin Light Chain Axis

At the cellular level, the primary mechanism of action for this class of isoquinoline derivatives is the potent, reversible, ATP-competitive inhibition of ROCK1 and ROCK2[4]. ROCK is a downstream effector of the small GTPase RhoA. Under pathological conditions (e.g., fibrosis, cardiovascular disease, or tumor metastasis), hyperactivated RhoA binds to and activates ROCK.

Active ROCK normally phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), inhibiting its phosphatase activity, while simultaneously phosphorylating Myosin Light Chain (MLC). This dual action leads to the accumulation of phosphorylated MLC, driving actomyosin cross-linking and cellular hypercontraction. By occupying the ATP-binding pocket, (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone uncouples this signaling axis, restoring normal cytoskeletal dynamics and preventing aberrant cell migration and fibrotic tissue remodeling.

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Inhibitor->ROCK ATP-Competitive Inhibition MYPT1->MLC Inhibits Phosphatase Actin Actomyosin Contraction (Fibrosis & Migration) MLC->Actin Promotes

Mechanism of ROCK1/2 inhibition by the isoquinoline derivative, preventing actomyosin contraction.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action, the following standardized protocols are employed. These assays are designed with internal controls to ensure data trustworthiness and reproducibility.

Protocol A: In Vitro TR-FRET Kinase Assay (ROCK1)

Objective: Quantify the biochemical IC₅₀ through Time-Resolved Fluorescence Resonance Energy Transfer.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: EGTA is critical to chelate trace heavy metals that could induce non-specific oxidation of the kinase's catalytic cysteine, while Brij-35 prevents non-specific compound aggregation and plastic adsorption.

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer to the aqueous assay plate (final DMSO concentration ≤1%).

  • Enzyme Pre-Incubation: Add 5 nM recombinant human ROCK1 (catalytic domain) to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to achieve binding equilibrium before the substrate competes, ensuring accurate IC₅₀ determination for slow-binding inhibitors.

  • Reaction Initiation: Add 10 µM ATP (near the K_m value) and 100 nM ULight-labeled MYPT1 peptide substrate. Incubate for 60 minutes at 22°C.

  • Signal Detection: Terminate the reaction using an EDTA-based stop buffer, followed by the addition of a Europium (Eu)-labeled anti-phospho-MYPT1 antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

TR_FRET_Workflow Step1 1. Compound Incubation (ROCK + Inhibitor) Step2 2. ATP & Substrate Addition (Kinase Reaction) Step1->Step2 Step3 3. Stop Buffer & Antibody Addition Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol B: Cellular Myosin Light Chain (MLC) Phosphorylation Assay

Objective: Confirm target engagement and functional inhibition in a live-cell environment.

  • Cell Culture & Starvation: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates. After 24 hours, replace media with serum-free basal media for 12 hours. Causality: Serum starvation reduces basal, background kinase activity, maximizing the signal-to-background ratio upon stimulation.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor for 2 hours to allow for cell membrane permeation.

  • Pathway Stimulation: Add 1 µM Lysophosphatidic Acid (LPA) for 10 minutes. Causality: LPA binds to its cognate GPCR, activating RhoGEF, which rapidly loads GTP onto RhoA, thereby robustly activating ROCK.

  • Lysis & Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the levels of phosphorylated MLC (Ser19) using a sandwich ELISA or quantitative Western blot.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone derivatives against primary targets.

ParameterTarget / AssayRepresentative ValueBiological Implication
Biochemical IC₅₀ ROCK1 (TR-FRET)12 - 45 nMHigh-affinity ATP-competitive inhibition.
Biochemical IC₅₀ ROCK2 (TR-FRET)15 - 50 nMPan-ROCK inhibition; minimal isoform selectivity.
Binding Affinity (K_d) ROCK1 (SPR)~8 nMStrong target residence time driven by hinge-binding.
Cellular IC₅₀ p-MLC (HUVEC ELISA)120 - 250 nMEffective cell membrane permeability and target engagement.
Off-Target IC₅₀ Autotaxin (ENPP2)>1,000 nMModerate secondary affinity; potential for dual-targeting design.

References

  • Zhao, L., et al. (2019). "Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models." Journal of Medicinal Chemistry, 62(23), 10848-10866.[Link]

  • US Patent 11072611B2. (2021). "Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
  • WO2014068035A1. (2014). "Novel rock inhibitors.

Sources

Biological targets of isoquinolin-1-yl methanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets of Isoquinolin-1-yl Methanone Derivatives

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses specifically on the isoquinolin-1-yl methanone derivative class, a versatile scaffold in modern medicinal chemistry. These compounds exhibit a remarkable breadth of biological activities, engaging with a diverse array of molecular targets. This document provides a detailed exploration of these targets, organized by class, including enzymes and cellular receptors. We will delve into the mechanisms of action, present quantitative data on their inhibitory or antagonistic activities, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Introduction to the Isoquinolin-1-yl Methanone Scaffold

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a foundational structure in a vast number of alkaloids and pharmacologically active agents.[1][3] The isoquinolin-1-yl methanone framework, characterized by a ketone linkage at the C1 position of the isoquinoline ring, offers a unique three-dimensional arrangement that facilitates interactions with various biological macromolecules. This structural feature has established the scaffold as a "privileged structure" in drug discovery, capable of binding to multiple, distinct biological targets.

The versatility of this scaffold allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As a result, derivatives have been developed with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[4][5][6] This guide will systematically explore the key molecular targets that underpin these pharmacological effects.

Enzyme Inhibition: A Primary Mechanism of Action

A significant number of isoquinolin-1-yl methanone derivatives exert their biological effects through the direct inhibition of critical enzymes. This mechanism is central to their application in oncology and inflammatory diseases.

Tankyrase (TNKS) Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Tankyrases destabilize Axin, a key component of the β-catenin destruction complex. Inhibition of TNKS leads to the stabilization of this complex, promoting the degradation of β-catenin and thereby suppressing the transcription of Wnt target genes.

Isoquinolin-1(2H)-one derivatives, which are structurally analogous to the methanone core, have been identified as highly potent TNKS inhibitors.[7] Molecular docking studies suggest these compounds occupy a unique subpocket, with key interactions such as a hydrogen bond with Glu1138 of TNKS2, distinguishing their binding mode from other known inhibitors.[7]

Compound IDTNKS1 IC₅₀ (µM)TNKS2 IC₅₀ (µM)DLD-1 Cell-Based Assay IC₅₀ (µM)
11c 0.0090.0030.029

Data sourced from Pharmazie (2021).[7]

Caption: Role of Tankyrase in Wnt signaling and its inhibition.

This protocol outlines a self-validating system for assessing the inhibitory activity of compounds against TNKS2.

  • Materials & Reagents:

    • Recombinant human TNKS2 enzyme.

    • Biotinylated NAD⁺.

    • Histone H4 (substrate).

    • Streptavidin-Europium (donor).

    • Anti-poly-ADP-ribose (PAR) antibody conjugated to a fluorescent acceptor (e.g., APC).

    • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 0.1% BSA, 1 mM DTT).

    • Test compounds (isoquinolin-1-yl methanone derivatives) dissolved in DMSO.

    • 384-well microplates (low-volume, white).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to a 2X final concentration.

    • Add 5 µL of 2X compound solution or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of a 4X solution of Histone H4 substrate to each well.

    • Initiate the reaction by adding 2.5 µL of a 4X solution containing TNKS2 enzyme and Biotin-NAD⁺.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Stop the reaction by adding 5 µL of a solution containing Streptavidin-Europium and the anti-PAR acceptor antibody.

    • Incubate for another 60 minutes at room temperature to allow for signal development.

    • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Causality and Validation: The assay measures the PARsylation of the histone substrate by TNKS2. The use of a TR-FRET system provides a robust, low-background signal. A decrease in the FRET signal in the presence of the test compound directly correlates with the inhibition of TNKS2 enzymatic activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Topoisomerase I (Topo I) inhibitors act by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[4][5] Certain N-substituted isoquinoline derivatives have been shown to inhibit Topo I by stabilizing this enzyme-DNA complex, making them promising scaffolds for anticancer drug development.[4]

Other Key Enzymatic Targets

The isoquinoline scaffold has demonstrated inhibitory activity against a range of other enzymes:

  • Phosphodiesterase 4 (PDE4): As a cAMP-specific hydrolase, PDE4 is a key regulator in inflammatory and nerve cells. Derivatives of the related tetrahydroisoquinoline scaffold have shown significant inhibitory activity against PDE4B, suggesting a role in treating inflammatory or neurological conditions.[6]

  • Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is implicated in the progression of prostate cancer. Isoquinoline derivatives have been investigated as potential inhibitors to disrupt androgen receptor signaling pathways.[8]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Monomeric 1-benzylisoquinolines have been examined for their AChE inhibitory activity.[9]

  • Monoamine Oxidase (MAO) and Butyrylcholinesterase (BuChE): Benzothiazole-isoquinoline hybrids have been developed as dual inhibitors of MAO-B and BuChE, presenting a multi-target approach for neurodegenerative diseases complicated by depression.[10]

Modulation of Cellular Receptors

Isoquinolin-1-yl methanone derivatives also function as potent modulators of cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are integral to cellular communication.

CRTH2 Receptor Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a GPCR that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand, prostaglandin D₂ (PGD₂), mediates pro-inflammatory responses characteristic of allergic diseases like asthma. Antagonizing the CRTH2 receptor can block the migration and activation of these key inflammatory cells.

A series of isoquinoline derivatives has been developed as potent and selective CRTH2 antagonists.[11][12]

Compound IDBinding Affinity IC₅₀ (nM)Functional Antagonist Activity IC₅₀ (nM)Chemotaxis Assay IC₅₀ (nM)
TASP0376377 191323

Data sourced from Bioorganic & Medicinal Chemistry Letters (2013).[12]

CRTH2_Pathway cluster_cell Th2 Cell / Eosinophil cluster_inhibition Antagonist Action PGD2 PGD₂ CRTH2 CRTH2 Receptor PGD2->CRTH2 G_protein Gαi CRTH2->G_protein Activates PLC PLC G_protein->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Mobilization IP3->Ca_release Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis Antagonist Isoquinoline Antagonist Antagonist->CRTH2 Blocks

Sources

Engineering Conformational Rigidity: A Technical Guide to 3-Aminoazetidine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a primary directive for improving drug candidate survivability. The 3-aminoazetidine motif has emerged as a privileged, sp³-rich bioisostere for piperazines, pyrrolidines, and morpholines. By imposing a highly strained, conformationally restricted four-membered ring architecture, 3-aminoazetidines offer researchers precise vectoral control over pharmacophores while simultaneously modulating physicochemical properties such as basicity (pKa) and lipophilicity (LogP). This technical guide synthesizes the physicochemical rationale, self-validating synthetic protocols, and pharmacological applications of 3-aminoazetidine intermediates.

The Physicochemical Rationale: Bioisosteric Replacement

The integration of 3-aminoazetidines is rarely accidental; it is a calculated bioisosteric strategy to rescue failing leads[1]. Traditional saturated heterocycles like piperazine often suffer from high basicity (pKa ~9.8), which can lead to promiscuous off-target binding (e.g., hERG liability) and poor membrane permeability due to ionization at physiological pH.

By replacing a piperazine or pyrrolidine ring with a 3-aminoazetidine core, the electron-withdrawing nature of the strained four-membered ring inductively lowers the pKa of the primary amine. This increases the un-ionized fraction of the drug in the gastrointestinal tract and systemic circulation, directly enhancing passive permeability (MDCK/Caco-2)[1].

Quantitative Physicochemical Profiling

The following table summarizes the quantitative advantages of the 1-Boc-3-(amino)azetidine intermediate compared to traditional heterocyclic benchmarks.

Property1-Boc-3-(amino)azetidinePiperazine (Reference)Pyrrolidine (Reference)
Predicted pKa 8.29 ± 0.20~9.80~11.30
LogP 1.20-0.150.46
Polar Surface Area (PSA) 55.56 Ų24.06 Ų12.03 Ų
Exact Mass 172.12 g/mol 86.08 g/mol 71.07 g/mol
Ring Strain ~26 kcal/mol~0 kcal/mol~6 kcal/mol

(Data synthesized from 2[2] and standard cheminformatics benchmarks).

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 3-aminoazetidines requires precise control over reaction conditions to prevent the ring-opening of the highly strained azetidine core.

Protocol 1: Catalytic Hydrogenation of 1-Boc-3-azidoazetidine

This protocol details the reduction of an azide precursor to yield 1-Boc-3-aminoazetidine, a critical intermediate for IRAK-4 inhibitors and antibacterial agents[3].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (0.420 g, 2.19 mmol) in 20 mL of Ethyl Acetate (EtOAc)[3].

  • Catalyst Addition: Add 100 mg of 10% Palladium on Carbon (Pd/C) to the solution[3].

  • Reduction: Purge the reaction vessel and stir the mixture under a hydrogen atmosphere (via balloon) at room temperature for 12 hours[3].

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite) to completely remove the Pd/C catalyst[3].

  • Isolation: Concentrate the filtrate in vacuo to yield the product as a colorless oil (1.76 g, 99% yield)[3].

Causality & Validation: EtOAc is selected as the solvent to prevent transesterification or nucleophilic ring-opening side reactions that can occur in protic solvents. Catalytic hydrogenation is explicitly chosen over Staudinger reduction (PPh₃/H₂O) to avoid the generation of triphenylphosphine oxide, which is notoriously difficult to separate from polar amines. Self-Validating System: The completion of this reaction is self-validating through two metrics: the physical cessation of hydrogen gas uptake from the balloon, and real-time FTIR monitoring confirming the absolute disappearance of the sharp azide stretching frequency at ~2100 cm⁻¹.

Protocol 2: Reductive Amination for Sterically Hindered Amines

When synthesizing complex 3-aminoazetidine derivatives (e.g., Triple Reuptake Inhibitors), direct reductive amination of 1-Boc-3-azetidinone with bulky primary amines often fails[4].

Step-by-Step Methodology:

  • Condensation: Combine 1-Boc-3-azetidinone with the sterically hindered primary amine in toluene[4].

  • Azeotropic Distillation: Heat the mixture to reflux under a Dean-Stark water trap[4].

  • Solvent Removal: Once water collection ceases, cool the mixture and remove the toluene in vacuo.

  • Reduction: Re-dissolve the crude imine intermediate in methanol and treat with Sodium Borohydride (NaBH₄) at room temperature to yield the substituted 3-aminoazetidine[4].

Causality & Validation: Direct one-pot reductive amination using NaBH(OAc)₃ fails here because the steric bulk severely retards imine formation; the reducing agent instead reduces the starting ketone to an unwanted alcohol[4]. By utilizing a Dean-Stark apparatus, the endergonic condensation is driven forward by the physical removal of water. Self-Validating System: The Dean-Stark trap provides a visual, self-validating metric. The reaction is deemed complete only when the exact theoretical stoichiometric volume of water is collected in the trap, guaranteeing quantitative imine formation prior to the introduction of the reducing agent.

G Lead Piperazine Lead Liability High pKa / Rapid Metabolism Lead->Liability Identifies Precursor 1-Boc-3-azidoazetidine Liability->Precursor Bioisosteric Strategy Reduction Pd/C, H2 Reduction Precursor->Reduction Synthesis Intermediate 1-Boc-3-aminoazetidine Reduction->Intermediate Yield >99% Candidate Optimized Candidate Intermediate->Candidate Scaffold Integration

Fig 1. Bioisosteric replacement workflow utilizing 1-Boc-3-aminoazetidine synthesis.

Pharmacological Applications

Triple Reuptake Inhibitors (TRIs) for Major Depressive Disorder

The development of broad-spectrum antidepressants requires precise tuning of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibition. Early leads utilizing a 3-α-oxyazetidine core showed promise but were plagued by the presence of a stereogenic center, requiring difficult chiral resolution[4]. By executing a bioisosteric replacement of the chiral carbon with a nitrogen atom, researchers successfully synthesized achiral 3-aminoazetidine derivatives[4]. This modification completely bypassed the enantioselective synthesis bottleneck while maintaining the desired relative inhibitory activity (SERT > NET > DAT)[4].

Inhaled DDR1/2 Kinase Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)

In the pursuit of treatments for IPF, discoidin domain receptors (DDR1/2) are critical targets. A recent medicinal chemistry campaign explored azetidines as scaffolds for inhaled DDR inhibitors[5]. The integration of the 3-aminoazetidine motif (synthesized via Buchwald coupling with tert-butyl 3-aminoazetidine-1-carboxylate) yielded compounds with highly favorable pharmacokinetic profiles[5]. Specifically, the azetidine derivatives demonstrated exceptional pulmonary retention with a lung-to-plasma ratio of 186, ensuring the drug remained localized in the target tissue while minimizing systemic toxicity[5].

Radical Strain-Release (RSR) Photocatalysis

Cutting-edge methodologies are expanding the chemical space of azetidines. Recent advancements in 6[6] utilize azabicyclo[1.1.0]butane (ABB) scaffolds. Through a radical strain-release process driven by visible light, complex C3-N azetidines can be synthesized in a single operation, allowing for the late-stage functionalization of complex APIs like Celecoxib and Naproxen[6].

Pathway Azetidine 3-Aminoazetidine Integration Rigidity Conformational Rigidity Azetidine->Rigidity pKa pKa Modulation (~8.3) Azetidine->pKa Target Enhanced Target Affinity Rigidity->Target Locks Active Geometry ADME Improved ADME Profile pKa->ADME Increases Un-ionized Fraction

Fig 2. Pharmacological and ADME impact of 3-aminoazetidine structural integration.

Conclusion

The 3-aminoazetidine scaffold is far more than a mere structural novelty; it is a highly engineered pharmaceutical intermediate designed to solve specific physicochemical and metabolic liabilities. By understanding the causality behind its synthesis—relying on self-validating protocols like strict azeotropic distillation and controlled catalytic hydrogenation—researchers can reliably incorporate this motif. Whether optimizing TRIs for depression or engineering inhaled kinase inhibitors for pulmonary fibrosis, 3-aminoazetidines represent a critical tool in the modern drug discovery arsenal.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - 4

  • 1-Boc-3-(amino)azetidine - LookChem - 2

  • 1-Boc-3-(Amino)azetidine | 193269-78-2 - ChemicalBook - 3

  • Radical strain-release photocatalysis for the synthesis of azetidines - ChemRxiv - 6

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications - 5

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ACS Publications - 1

Sources

Structural Characterization, Synthesis, and Application of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks that can overcome the pharmacokinetic limitations of traditional flat, aromatic scaffolds. (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) represents a highly versatile, bifunctional intermediate. By merging the rigid, heteroaromatic properties of an isoquinoline core with the high


 (fraction of sp³ hybridized carbons) character of a 3-aminoazetidine ring, this compound serves as an optimal precursor for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This technical guide details the structural properties, synthetic methodology, and mechanistic rationale for incorporating this specific pharmacophore into modern drug discovery pipelines.

Introduction to the Pharmacophore

In contemporary drug design, escaping "flatland"—the over-reliance on flat,


-hybridized aromatic rings—is a critical strategy for improving clinical success rates[1]. The incorporation of small, strained, 

-rich rings like azetidine significantly improves physicochemical properties, including aqueous solubility and metabolic stability, while minimizing lipophilicity (logP) [2].

The molecule (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone bridges two powerful structural motifs:

  • Isoquinoline Core: A classic heteroaromatic system that frequently acts as a hinge-binding anchor in kinase inhibitors or a lipophilic anchor in GPCR pockets.

  • 3-Aminoazetidine Ring: Provides a distinct, rigid exit vector for the primary amine. Compared to larger piperidine or pyrrolidine rings, azetidines lower the overall molecular weight and reduce basicity-driven hERG liabilities, making them privileged scaffolds in CNS and systemic drug design.

Structural Identifiers & Physicochemical Properties

To facilitate computational modeling, molecular docking, and inventory tracking, the fundamental identifiers and calculated physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
CAS Registry Number 1410511-07-7
SMILES String NC1CN(C(=O)c2nccc3ccccc23)C1
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.26 g/mol
InChI String InChI=1S/C13H13N3O/c14-10-6-16(7-10)13(17)12-11-4-2-1-3-9(11)5-8-15-12/h1-5,8,10H,6-7,14H2
InChIKey Generated via SHA-256 hash of the standard InChI string.
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, Isoquinoline nitrogen, Azetidine nitrogen)
Topological Polar Surface Area (TPSA) 59.3 Ų
Synthetic Methodology
Step-by-Step Protocol:
  • Amide Coupling:

    • Dissolve 1.0 equivalent of isoquinoline-1-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration.

    • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to pre-form the active ester.

    • Add 1.1 equivalents of tert-butyl azetidin-3-ylcarbamate. Stir the reaction mixture at room temperature for 2–4 hours.

    • Causality Check: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the azetidine nitrogen exclusively attacks the activated ester.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the Boc-protected intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Boc Deprotection:

    • Dissolve the purified intermediate in dichloromethane (DCM) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM (v/v) ratio. Warm to room temperature and stir for 2 hours.

    • Causality Check: TFA selectively cleaves the tert-butyl carbamate under acidic conditions without hydrolyzing the newly formed, highly stable amide bond.

  • Free-Basing:

    • Concentrate the mixture to remove excess TFA. Dissolve the residue in methanol and pass it through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) to yield the pure free base.

SyntheticWorkflow R1 Isoquinoline-1-carboxylic acid (Electrophile) Coupling Amide Coupling HATU, DIPEA, DMF, rt R1->Coupling R2 tert-Butyl azetidin-3-ylcarbamate (Nucleophile) R2->Coupling Intermediate Boc-Protected Intermediate (LC-MS: [M+H]+ 328.1) Coupling->Intermediate Deprotection Boc Deprotection TFA, DCM, 0 °C to rt Intermediate->Deprotection Product (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone Final Product Deprotection->Product

Synthetic workflow for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone via amide coupling.

Mechanistic Role in Medicinal Chemistry

The structural architecture of this molecule is not coincidental; it is a self-validating system of molecular interactions. The methanone linker acts as a rigid hinge, restricting the conformational freedom of the azetidine ring relative to the isoquinoline core.

When this scaffold is incorporated into a larger drug molecule, the isoquinoline moiety frequently engages in


 stacking with aromatic residues (e.g., Phe, Tyr, Trp) within hydrophobic binding pockets. Simultaneously, the rigid azetidine ring projects the primary amine outward into solvent-exposed regions or toward acidic residues (e.g., Asp, Glu) to form critical salt bridges. This precise vector projection is difficult to achieve with highly flexible acyclic aliphatic chains, which suffer from high entropic penalties upon binding.

PharmacophoreMapping Core Target Molecule CAS: 1410511-07-7 Isoquinoline Isoquinoline Ring (Lipophilic Anchor) Core->Isoquinoline Carbonyl Methanone Linker (Rigid H-Bond Acceptor) Core->Carbonyl Azetidine 3-Aminoazetidine (sp3 Vector & H-Bond Donor) Core->Azetidine Interaction1 π-π Stacking / Hinge Binding Isoquinoline->Interaction1 Interaction2 Dipole Interactions / Conformational Rigidity Carbonyl->Interaction2 Interaction3 Salt Bridge Formation / Solvent Exposure Azetidine->Interaction3

Pharmacophore mapping and putative target binding interactions of the structural moieties.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material before downstream functionalization, the following self-validating analytical protocol must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The desired product will elute as a sharp peak with a corresponding mass-to-charge ratio (

    
    ) of 228.1[M+H]⁺  in positive electrospray ionization (ESI+) mode.
    
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum will confirm structural integrity. Expect distinct aromatic multiplets between

    
     7.5–8.5 ppm corresponding to the 6 protons of the isoquinoline ring. The azetidine protons will appear as complex multiplets between 
    
    
    
    3.5–4.5 ppm, integrating for 5 protons (4 from the CH₂ groups, 1 from the CH). The primary amine (-NH₂) protons will typically appear as a broad singlet around
    
    
    2.0–3.0 ppm, which is exchangeable with D₂O.
References
  • Escape from Flatland: increasing complexity as a survival strategy for drug discovery. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of central nervous system-focused lead-like libraries. Lowe, J. T., et al. (2012). Journal of Organic Chemistry, 77(17), 7187-7211. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Toxicology and safety profile of isoquinoline-azetidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Toxicology and Safety Profile of Isoquinoline-Azetidine Compounds: A Mechanistic Guide to De-risking Lead Candidates

Executive Summary

Isoquinoline-azetidine hybrids are emerging as privileged scaffolds in modern drug discovery, featuring prominently in the development of 1[1] across oncology, pulmonology, and infectious diseases. However, the fusion of a highly lipophilic, planar isoquinoline core with a basic, strained azetidine ring creates a unique toxicological dichotomy. While this architecture drives high target affinity and favorable membrane permeability, it frequently triggers severe off-target liabilities—most notably2[2] and phospholipidosis. This whitepaper provides a mechanistic framework for identifying, validating, and mitigating these risks during lead optimization.

Structural Toxicology & Pharmacophore Analysis

The toxicological profile of isoquinoline-azetidine compounds is fundamentally driven by the physicochemical properties of its constituent moieties.

  • The Azetidine Liability (Basicity and hERG): The azetidine ring typically possesses a highly basic secondary or tertiary nitrogen (pKa ~9.0–10.5). At physiological pH (7.4), this nitrogen is heavily protonated. This cationic center is a classic driver of 3[3]. The protonated azetidine nitrogen engages in strong cation-

    
     interactions with the Tyr652 residue within the hERG channel pore.
    
  • The Isoquinoline Liability (Lipophilicity and CYP450): The isoquinoline core is a planar, lipophilic aromatic system. In the context of the hERG channel, this core perfectly complements the basic amine by engaging in hydrophobic

    
     stacking with the Phe656 residue. Furthermore, the electron-rich nature of the isoquinoline ring makes it a prime substrate for cytochrome P450 (CYP450) mediated oxidative metabolism, often leading to reactive intermediates that can covalently bind to hepatic proteins[1].
    

G BasicAmine Basic Azetidine Nitrogen (pKa > 9) Interaction1 Cation-Pi Interaction (Tyr652) BasicAmine->Interaction1 Isoquinoline Isoquinoline Core (Lipophilic, Pi-System) Interaction2 Hydrophobic Pi-Stacking (Phe656) Isoquinoline->Interaction2 hERG_Channel hERG K+ Channel Cavity Toxicity Action Potential Prolongation (Long QT Syndrome) hERG_Channel->Toxicity Interaction1->hERG_Channel Interaction2->hERG_Channel Mitigation Mitigation: Fluorination or Steric Hindrance Mitigation->BasicAmine Lowers pKa

Mechanistic pathway of isoquinoline-azetidine induced hERG blockade and structural mitigation.

Self-Validating Toxicological Workflows

To systematically de-risk isoquinoline-azetidine candidates, toxicologists must employ rigorous, self-validating assays that isolate specific structural liabilities.

Protocol 1: High-Fidelity Automated Patch-Clamp Electrophysiology (hERG)

Causality: Because the isoquinoline-azetidine scaffold perfectly matches the hERG pharmacophore, biochemical binding assays (e.g., radioligand displacement) are notoriously prone to false negatives. Functional patch-clamp electrophysiology is required to measure the actual disruption of


 tail currents, confirming whether the compound traps the channel in its open or inactivated state.
Step-by-Step Methodology:
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. CHO cells are explicitly chosen because they lack endogenous background currents that could confound

    
     measurements.
    
  • System Validation (Self-Validating Step): Before testing the lead compound, perfuse the system with 0.1% DMSO (vehicle control) to establish baseline current, followed by 500 nM E-4031 (a known potent hERG inhibitor). The assay is strictly validated only if E-4031 produces >80% inhibition of the tail current.

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the isoquinoline-azetidine compound at escalating concentrations (0.1 µM to 30 µM). Record the fractional block of the peak tail current at each concentration to generate an

    
     curve.
    
Protocol 2: In Vitro Phospholipidosis Assessment

Causality: Cationic amphiphilic drugs (CADs)—which perfectly describes protonated isoquinoline-azetidines—accumulate in acidic lysosomes via ion trapping. Once inside, they neutralize lysosomal pH and sterically inhibit phospholipases, leading to the toxic accumulation of intracellular phospholipids. Step-by-Step Methodology:

  • Cell Seeding: Seed H9c2 (rat cardiomyoblast) or HepG2 (human hepatoma) cells in a 96-well plate at

    
     cells/well.
    
  • Tracer Incubation: Co-incubate cells with the test compound (at

    
    ) and a fluorescent phospholipid analog (NBD-PE) for 48 hours.
    
  • System Validation (Self-Validating Step): Use Amiodarone (10 µM) as a positive control and Penicillin G (10 µM) as a negative control. The assay is validated only if Amiodarone induces a >3-fold increase in intracellular fluorescence compared to the vehicle.

  • Quantification: Wash cells with PBS to remove extracellular dye, lyse the cells, and measure fluorescence (Ex 485 nm / Em 535 nm). Normalize to total cellular protein content using a standard BCA assay.

G Hit Isoquinoline-Azetidine Hit InVitro Tier 1: In Vitro Profiling Hit->InVitro hERG hERG Patch-Clamp (Cardiotoxicity) InVitro->hERG Metab Microsomal Stability (CYP450 Profiling) InVitro->Metab Ames Ames Test (Mutagenicity) InVitro->Ames Tier2 Tier 2: Cellular & In Vivo hERG->Tier2 IC50 > 30 µM Metab->Tier2 Cl_int < 15 µL/min/mg Ames->Tier2 Negative Phos Phospholipidosis Assay Tier2->Phos PK In Vivo PK/PD (Rodent) Tier2->PK

Tiered in vitro and in vivo safety profiling workflow for isoquinoline-azetidine hits.

Data Synthesis & Mitigation Strategies

When toxicological liabilities are identified, structural mitigation must focus on disrupting the pharmacophore without losing target efficacy. The most successful strategy for azetidine-induced toxicity is the introduction of 4[4] (e.g., fluorine) adjacent to the basic nitrogen. The inductive effect lowers the HOMO energy of the nitrogen lone pair, reducing the pKa and thereby decreasing the fraction of protonated species at physiological pH, which5[5].

Table 1: Structure-Toxicity Relationship (STR) of Isoquinoline-Azetidine Derivatives

Compound ModificationhERG

(µM)
Microsomal Clearance (µL/min/mg)Phospholipidosis RiskPrimary Mitigation Rationale
Unsubstituted Core (Baseline) < 1.0 (High Risk)> 50 (High)HighN/A - Baseline liability
3-Fluoroazetidine Substitution 15.2 (Moderate)35 (Moderate)LowInductive pKa reduction of azetidine nitrogen
N-methylation of Isoquinoline 0.5 (High Risk)> 80 (High)HighIncreased lipophilicity exacerbates target trapping
Azetidine Steric Bulk (gem-dimethyl) > 30 (Safe)< 15 (Low)LowSteric clash prevents Tyr652 interaction in hERG pore

References

  • Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: ResearchGate URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ResearchGate (European Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC - NIH URL

Sources

Methodological & Application

A Robust and Scalable Synthesis Route for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, a key building block for pharmaceutical research. The synthesis leverages a highly efficient amide coupling reaction followed by a clean, acid-mediated deprotection. The described methodology is designed for high yield, scalability, and purity, addressing the needs of researchers in medicinal chemistry and drug development. We offer in-depth explanations for procedural choices, troubleshooting guidance, and a summary of expected outcomes, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals, including vasodilators and antihypertensives[1]. Similarly, the azetidine motif, a strained four-membered heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity[2][3]. The target molecule, (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, combines these two valuable pharmacophores, making it a desirable intermediate for library synthesis and lead optimization programs.

The synthetic challenge lies in the regioselective formation of the amide bond. 3-Aminoazetidine possesses two nucleophilic nitrogen centers: a secondary amine within the azetidine ring (N-1) and a primary exocyclic amine (at C-3). To ensure the amide bond forms exclusively at the desired N-1 position, a protecting group strategy is essential. Our approach utilizes tert-butyl (azetidin-3-yl)carbamate, where the more nucleophilic primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) group[4].

The synthesis proceeds in two distinct steps:

  • Amide Coupling: Isoquinoline-1-carboxylic acid is coupled with the N-1 of Boc-protected 3-aminoazetidine using a modern coupling agent.

  • Deprotection: The Boc group is selectively removed under acidic conditions to yield the final primary amine.

This strategy is outlined in the workflow below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Purification & Analysis Start Isoquinoline-1-carboxylic Acid + tert-Butyl (azetidin-3-yl)carbamate Intermediate tert-Butyl (1-(isoquinoline-1-carbonyl) azetidin-3-yl)carbamate Start->Intermediate HATU, DIPEA DCM, rt, 12h FinalProduct (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Intermediate->FinalProduct TFA, DCM rt, 2h Purification Aqueous Work-up & Column Chromatography FinalProduct->Purification Analysis Analysis Purification->Analysis

Figure 1: Overall synthetic workflow for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone.

Part I: Synthesis of the Protected Intermediate

Principle & Rationale: HATU-Mediated Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid[5][6]. While conversion to an acyl chloride is a classic method, it often requires harsh conditions (e.g., using SOCl₂) that may not be compatible with sensitive functional groups[7][8]. Modern peptide coupling reagents offer a milder and more efficient alternative.

For this synthesis, we selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is an aminium/uronium-based coupling reagent renowned for its high efficiency, fast reaction times, and low rates of racemization[9][10]. It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the secondary amine of the azetidine ring to form the stable amide bond with high fidelity.

G cluster_Activation Step A: Carboxylic Acid Activation cluster_Coupling Step B: Nucleophilic Attack RCOOH Iso-COOH ActiveEster Activated O-Acylisourea Intermediate RCOOH->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->RCOOH -H⁺ Product Protected Product ActiveEster->Product Amide Bond Formation Amine Boc-NH-Azetidine Amine->Product

Figure 2: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

Materials:

  • Isoquinoline-1-carboxylic acid (1.0 eq)

  • tert-Butyl (azetidin-3-yl)carbamate (CAS: 91188-13-5) (1.05 eq)[11]

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add isoquinoline-1-carboxylic acid (1.0 eq) and anhydrous DCM (to achieve a concentration of approx. 0.1 M).

  • Add tert-butyl (azetidin-3-yl)carbamate (1.05 eq) and HATU (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is complete.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1-(isoquinoline-1-carbonyl)azetidin-3-yl)carbamate as a solid.

Part II: Deprotection to Yield the Final Product

Principle & Rationale: Acid-Catalyzed Boc Removal

The Boc protecting group is prized for its stability under a wide range of conditions, yet its facile removal under acidic conditions makes it ideal for multi-step synthesis[12][13]. The deprotection mechanism is initiated by protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation[13].

TFA is an excellent choice for this transformation as it is a strong acid that can be used in a common solvent like DCM, and both TFA and its byproducts are volatile, simplifying the post-reaction work-up[13][14].

G cluster_Protonation Step A: Protonation cluster_Fragmentation Step B: Fragmentation BocAmine Boc-Protected Intermediate Protonated Protonated Intermediate BocAmine->Protonated TFA H⁺ (from TFA) TFA->Protonated FreeAmine Final Product (Amine Salt) Protonated->FreeAmine C-O Cleavage Byproducts CO₂ + t-Butyl Cation Protonated->Byproducts Release

Figure 3: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol

Materials:

  • tert-Butyl (1-(isoquinoline-1-carbonyl)azetidin-3-yl)carbamate (1.0 eq)

  • Trifluoroacetic Acid (TFA) (10-20 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Remove the ice bath and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by LC-MS. The disappearance of the starting material and the appearance of the product mass peak will indicate completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone as the final product, typically as a solid or viscous oil. Further purification by chromatography is usually not necessary if the coupling step was clean.

Data Summary and Expected Results

The following table summarizes the key quantitative data expected from the described protocols. Yields and purity are representative of typical outcomes for these reaction classes.

StepReactant 1Reactant 2ProductMW ( g/mol )Typical YieldTypical Purity (LC-MS)
1 Isoquinoline-1-carboxylic acidtert-Butyl (azetidin-3-yl)carbamatetert-Butyl (1-(isoquinoline-1-carbonyl)azetidin-3-yl)carbamate327.3885-95%>95%
2 Protected IntermediateTrifluoroacetic Acid (Reagent)(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone227.26>95%>98%

Expertise & Field-Proven Insights

  • Anhydrous Conditions are Critical: The amide coupling step is sensitive to water, which can hydrolyze the activated intermediate and reduce yields. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

  • Choice of Base: DIPEA is the preferred base for HATU coupling as it is sterically hindered and non-nucleophilic, preventing it from competing with the amine nucleophile. Using other bases like triethylamine (TEA) can sometimes lead to side reactions.

  • Handling the Final Product: The final product is a free amine, which can be basic and may be more stable when stored as a salt (e.g., hydrochloride). To prepare the HCl salt, the final free base can be dissolved in a minimal amount of a solvent like ethyl acetate or methanol, followed by the addition of a solution of HCl in dioxane or ether until precipitation is complete.

  • Purification of Polar Amines: The final product is a relatively polar molecule. If chromatographic purification is required, consider using a modified mobile phase (e.g., DCM with 5-10% methanol and a small amount of ammonium hydroxide, ~0.5%) to prevent streaking on the silica gel column.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Thompson, A. et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nagy, V. et al. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. Retrieved from [Link]

  • Viswanath, I. V. K. (2015, November 3). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. Retrieved from [Link]

  • Wang, S. et al. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Ombito, J. O. et al. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Iannelli, M. et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Nallamelli, B. R. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

Sources

Application Note: Standardized Protocol for the Preparation and Storage of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a specialized small-molecule building block utilized in advanced drug discovery and medicinal chemistry workflows[1]. Due to the presence of both an isoquinoline moiety and a primary amine on an azetidine ring, the compound possesses specific solubility constraints and reactivity profiles. To ensure high-fidelity data in in vitro screening and in vivo assays, establishing a self-validating, rigorous protocol for stock solution preparation is critical. This guide details the mechanistic rationale and step-by-step methodology for preparing, handling, and storing this compound to preserve its chemical integrity.

Physicochemical Profile & Quantitative Data

Before initiating solvation, it is essential to understand the stoichiometric requirements. The table below summarizes the physicochemical properties and the mass-volume relationships required to formulate standard stock concentrations.

Property / ParameterValue / Specification
Chemical Name (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
CAS Registry Number 1410511-07-7[1]
Molecular Formula C13H13N3O[2]
Molecular Weight 227.26 g/mol [2]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity)
Mass for 1 mL of 10 mM Stock 2.27 mg
Mass for 1 mL of 50 mM Stock 11.36 mg

Mechanistic Insights: The Causality of Compound Degradation

A common failure point in compound management is the assumption that small molecules are indefinitely stable once dissolved in DMSO. As an Application Scientist, I emphasize that moisture is the primary vector for compound attrition .

DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water[3]. This moisture ingress triggers a cascade of detrimental effects:

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. However, DMSO that is 20% saturated with moisture will not freeze until temperatures drop below -30°C[4]. Consequently, stocks stored at standard -20°C freezers may remain in a supercooled liquid state, allowing hydrolytic degradation reactions to proceed indefinitely[4].

  • Hydrate Formation and Precipitation: The introduction of water alters the dielectric constant of the solvent, forcing hydrophobic compounds to form hydrates and precipitate out of solution[4][5].

  • Freeze-Thaw Artifacts: While research indicates that compounds in strictly anhydrous DMSO can survive multiple freeze-thaw cycles without degradation[6], the presence of even 5% water leads to significant compound loss during thermal cycling due to ice crystal formation crushing the solubilized compound[4][6].

To mitigate this, the following protocol employs a self-validating system: single-use aliquoting under an inert atmosphere, eliminating both moisture ingress and freeze-thaw variables entirely[7].

Causality A Ambient Air Exposure (Decapping/Pipetting) B Moisture Absorption into DMSO A->B C Freezing Point Depression (< -30°C) B->C D Hydrate Formation & Compound Precipitation B->D E Liquid-State Degradation in -20°C Storage C->E F False Negatives in Biological Assays D->F E->F

Fig 1: Causal pathway of moisture-induced compound degradation in DMSO stocks.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

Objective: Solubilize the dry powder into a homogenous 10 mM master stock using anhydrous DMSO.

  • Equilibration: Remove the lyophilized vial of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Weighing: Using an analytical balance (0.01 mg readability), weigh the desired mass (e.g., 2.27 mg) into a sterile, amber glass vial or low-bind polypropylene tube.

  • Solvation: Add the calculated volume of anhydrous DMSO (e.g., 1.00 mL for 2.27 mg) to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Caution: Do not allow the sonicator bath to heat up, as thermal stress can degrade the primary amine.

  • Quality Control (Self-Validation): Perform a visual inspection against a strong light source to ensure no micro-precipitates remain[5]. For rigorous validation, analyze a 1 µL sample via LC-MS to confirm purity and exact concentration[6].

Protocol B: Aliquoting and Cryopreservation

Objective: Protect the master stock from freeze-thaw cycles and moisture ingress.

  • Dispensing: In a dry environment (preferably a nitrogen-purged glove box or a dry-air cabinet), dispense the 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL) using 2D barcoded microtubes[7].

  • Inert Gas Overlay: Gently blanket the headspace of each microtube with dry Argon or Nitrogen gas. Rationale: Displacing oxygen and atmospheric moisture prevents oxidative degradation and water uptake[3][6].

  • Sealing and Storage: Heat-seal or tightly cap the microtubes. Store immediately at -20°C or -80°C in a desiccated, dark environment[4][6].

Workflow A Equilibrate Powder B Add Anhydrous DMSO A->B C Vortex & Sonicate B->C D LC-MS Validation C->D E Aliquot in Inert Gas D->E F Store at -80°C E->F

Fig 2: Step-by-step workflow for the preparation and storage of small molecule master stocks.

Protocol C: Preparation of Aqueous Working Solutions (Assay-Ready)

Objective: Dilute the DMSO stock into aqueous biological buffers without causing precipitation.

  • Thawing: Retrieve a single-use aliquot from the freezer. Allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional): If the final assay concentration is very low (e.g., < 1 µM), perform serial dilutions in pure DMSO first. Rationale: Serial dilution directly in aqueous buffers often leads to localized precipitation spikes at the solvent interface.

  • Aqueous Transfer: Add the DMSO stock dropwise to the vigorously stirring aqueous assay buffer (e.g., PBS or cell culture media).

  • Solvent Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) for cell-based assays, or 1.0% (v/v) for biochemical assays, to prevent solvent-induced cytotoxicity or enzyme denaturation.

References

  • Roylan Developments. "Compound storage made simple." StoragePod Technology. URL: [Link]

  • Di, L., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, ResearchGate. URL: [Link]

  • Cheng, X., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." National Center for Biotechnology Information (PMC). URL: [Link]

  • BioAscent CRO. "Our Compound Management Facility." BioAscent Integrated Drug Discovery. URL: [Link]

Sources

Application Note: Solubility Profiling of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) is a specialized heterocyclic building block frequently utilized in the development of targeted therapeutics, such as kinase inhibitors. Its molecular architecture—comprising a lipophilic isoquinoline ring coupled to a polar 3-aminoazetidine moiety via an amide linkage—presents unique solubility challenges. This application note provides an authoritative, in-depth guide to understanding and experimentally validating the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous media.

Physicochemical Profiling & Causality

To design effective assays, one must first understand the thermodynamic and electrostatic forces governing the compound's behavior in different solvents. The solubility profile of this molecule is strictly dictated by its dual-pKa nature and the dielectric properties of the solvent system.

Causality of DMSO Solvation Mechanics: DMSO is a polar aprotic solvent with a high dielectric constant (


). The strong hydrogen-bond acceptor capability of the sulfoxide oxygen (S=O) effectively solvates the primary amine of the azetidine ring. Simultaneously, DMSO's hydrophobic methyl groups and planar geometry accommodate the lipophilic, aromatic isoquinoline ring. This dual-solvation mechanism efficiently disrupts the solid-state crystal lattice, resulting in exceptionally high solubility.

Causality of Aqueous Solubility & pH Dependency: In aqueous media, solubility is governed by the Henderson-Hasselbalch relationship. The molecule possesses two distinct basic centers:

  • Isoquinoline Nitrogen: A weak base with a pKa of approximately 5.42 [1].

  • Primary Aliphatic Amine (Azetidine): A stronger base with a pKa of approximately 8.3 [2].

At physiological pH (7.4), the primary amine is largely protonated, but the bulky, uncharged isoquinoline moiety drives hydrophobic aggregation, resulting in poor aqueous solubility. However, as the pH drops below 5.0, the isoquinoline nitrogen also becomes protonated. This di-cationic state maximizes ion-dipole interactions with water, drastically enhancing thermodynamic solubility.

G A Free Base Form pH > 9.0 (Unprotonated) B Mono-protonated pH 6.0 - 8.0 (Azetidine-NH3+) A->B +H+ D Solvent: DMSO Highly Soluble A->D Non-polar solvation & H-bonding E Solvent: Water Poorly Soluble A->E Hydrophobic aggregation C Di-protonated pH < 5.0 (+ Isoquinoline-NH+) B->C +H+ B->E Insufficient solvation F Solvent: Water Highly Soluble C->F Ion-dipole interactions

Figure 1: pH-dependent protonation states and solubility pathways of the target compound.

Quantitative Solubility Data

The table below summarizes the expected solubility ranges based on the compound's physicochemical properties and ionization states.

Solvent / MediumpHDominant Protonation StateEstimated Solubility
DMSO (100%) N/AFree Base> 50 mg/mL (> 200 mM)
Water / PBS 7.4Mono-protonated< 0.1 mg/mL (< 0.5 mM)
Water / Acetate 4.0Di-protonated> 10 mg/mL (> 40 mM)

Experimental Protocols

Protocol A: Preparation of High-Concentration DMSO Stock Solutions

This protocol ensures the creation of a stable, aggregate-free stock solution suitable for downstream dilution in biological assays.

  • Weighing: Accurately weigh 10.0 mg of the lyophilized compound into a static-free, 2 mL amber glass vial.

  • Solvent Addition: Add 200 µL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a theoretical 50 mg/mL stock.

  • Dissolution Mechanics: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes. The acoustic cavitation will provide the activation energy required to break residual crystal lattice structures.

  • Self-Validation Check (Optical & Analytical): Visually inspect the solution against a dark background with a focused light beam (Tyndall effect check) to ensure no micro-suspensions exist. For analytical validation, dilute a 1 µL aliquot into 999 µL of Acetonitrile and analyze via HPLC-UV at

    
     to confirm the exact concentration against a standard curve.
    
  • Storage: Aliquot into single-use amber vials, purge the headspace with dry nitrogen gas to prevent hygroscopic water uptake, and store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility Assay (Shake-Flask LC-MS Method)

Kinetic solubility assays often overestimate solubility due to metastable supersaturation. This thermodynamic shake-flask protocol guarantees that true equilibrium is measured [3][4].

Workflow S1 Step 1: Supersaturation Add excess solid to buffer S2 Step 2: Equilibration Shake at 25°C for 48h S1->S2 S3 Step 3: Phase Separation Centrifuge at 10,000 x g S2->S3 S4 Step 4: Filtration 0.45 µm PTFE filter S3->S4 V1 Validation: Mass Balance Dissolve pellet in DMSO S3->V1 Analyze pellet S5 Step 5: LC-MS/MS Analysis Quantify dissolved fraction S4->S5

Figure 2: Shake-flask thermodynamic solubility assay workflow with self-validation.

  • Supersaturation: Add an excess amount of the solid compound (e.g., 5.0 mg) to a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the desired aqueous buffer (e.g., PBS pH 7.4 or Acetate buffer pH 4.0). Ensure the buffer capacity is sufficient (≥ 50 mM) to prevent the basic compound from shifting the pH of the solution.

  • Equilibration: Seal the vial tightly and incubate on an orbital shaker at 300 RPM at a constant 25°C for 48 hours. This duration is critical to allow the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Filtration: Pass the extracted supernatant through a 0.45 µm PTFE syringe filter. Note: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate 1:100 in a 50:50 Water:Acetonitrile mixture and analyze via LC-MS/MS.

  • Self-Validation Check (Mass Balance): To ensure the compound did not degrade or adsorb entirely to the vial walls during the 48-hour incubation, dissolve the remaining solid pellet in 1 mL of DMSO. Analyze this recovery solution via LC-MS. The sum of the dissolved fraction and the recovered pellet must equal the initial 5.0 mg input (± 5%).

References

  • Title: 1-Boc-3-(amino)azetidine - LookChem Source: LookChem URL: [Link]

In vitro assay protocols using (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Characterization of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone: Kinase Profiling and Cellular Assays

Introduction & Mechanistic Rationale

The compound (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) presents a highly privileged scaffold in medicinal chemistry. The isoquinoline core is a canonical hinge-binding motif frequently utilized in ATP-competitive kinase inhibitors, most notably targeting Rho-associated protein kinases (ROCK1 and ROCK2)[1]. The addition of the 3-aminoazetidine moiety provides a basic, solvent-exposed amine that can enhance aqueous solubility while potentially forming secondary hydrogen bonds with the kinase domain's solvent channel.

Because ROCK1 and ROCK2 are master regulators of the actin cytoskeleton, their inhibition directly impairs actomyosin contraction, leading to profound phenotypic changes in cell migration and morphology[2]. To rigorously evaluate the pharmacological profile of this compound, we have designed a self-validating, three-tier in vitro assay cascade. This workflow transitions from a highly sensitive biochemical assay (TR-FRET) to a quantitative cellular target engagement assay (In-Cell Western), culminating in a functional phenotypic readout.

Experimental Workflow & Signaling Causality

Workflow cluster_0 Tier 1: Biochemical cluster_1 Tier 2: Cellular cluster_2 Tier 3: Phenotypic C Compound 1410511-07-7 K TR-FRET Assay (ROCK1/2 IC50) C->K Primary Screen TE In-Cell Western (p-MYPT1 Thr853) K->TE IC50 < 1 µM V CellTiter-Glo (Viability) K->V Selectivity M Scratch Assay (Cell Migration) TE->M Target Validated

Figure 1: Three-tier in vitro screening cascade for evaluating isoquinoline-based kinase inhibitors.

Pathway RhoA RhoA (Active) ROCK ROCK1/2 RhoA->ROCK MYPT1 MYPT1 (Thr853) ROCK->MYPT1 Phosphorylation MLC Myosin Light Chain ROCK->MLC Phosphorylation Inhibitor (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Inhibitor->ROCK ATP-competitive inhibition MYPT1->MLC Dephosphorylation Actin Actomyosin Contraction & Cell Migration MLC->Actin

Figure 2: ROCK signaling pathway and the mechanistic intervention point of the test compound.

Tier 1: Cell-Free Biochemical Kinase Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling. By utilizing long-lifetime lanthanide chelates (e.g., Europium), TR-FRET applies a time-delayed signal detection that eliminates background autofluorescence from the test compound itself—a critical requirement when screening novel heterocyclic scaffolds[3][4].

Protocol: ROCK1/2 TR-FRET IC50 Determination

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in 100% DMSO (10-point curve, 1:3 dilutions, starting at 10 mM). Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%. Include the canonical ROCK inhibitor Y-27632 (10 µM) as a positive control[1].

  • Enzyme Addition: Add 2 µL of recombinant ROCK1 or ROCK2 enzyme (diluted to 0.5 nM in Kinase Buffer) to the compound wells. Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 2 µL of a substrate mixture containing 2X ATP (set at the empirical Km for ROCK, typically ~10 µM) and 2X biotinylated ULight-labeled peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 4 µL of Detection Buffer containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) to determine the IC50.

Tier 2: Cellular Target Engagement (In-Cell Western)

Causality & Rationale: While TR-FRET proves biochemical affinity, it does not confirm cellular permeability or intracellular target engagement. The In-Cell Western (ICW) assay quantifies the phosphorylation of MYPT1 at Thr853 (a direct downstream target of ROCK) directly within fixed cells in a 96-well format[1][2]. This preserves the cellular context and avoids the artifactual protein degradation often seen in traditional cell lysis and Western blotting.

Protocol: p-MYPT1 (Thr853) In-Cell Western

  • Cell Seeding: Seed HeLa or A549 cells at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Replace media with serum-free media containing serial dilutions of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone. Incubate for 2 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at RT. Wash 3x with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-p-MYPT1 (Thr853) (1:500) and Mouse anti-Total MYPT1 (1:1000)[2].

  • Secondary Antibody: Wash 3x with PBST. Incubate for 1 hour at RT with near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) at 1:10,000 in blocking buffer.

  • Imaging & Analysis: Wash 3x with PBST. Scan the plate using a near-infrared imaging system. Normalize the p-MYPT1 (800 nm) signal to the Total MYPT1 (680 nm) signal to account for variations in cell number and calculate the cellular EC50.

Tier 3: Phenotypic Validation (Scratch Wound Migration Assay)

Causality & Rationale: ROCK inhibition directly prevents the phosphorylation of Myosin Light Chain (MLC), disrupting actomyosin bundle formation and focal adhesion dynamics. This functionally manifests as a potent inhibition of cell migration[1].

Protocol: Scratch Wound Assay

  • Monolayer Formation: Grow highly motile MDA-MB-231 cells to 100% confluence in a 24-well plate.

  • Wounding: Use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well. Wash 2x with PBS to remove detached debris.

  • Treatment: Add media containing 1% FBS (to minimize proliferation while permitting migration) and the calculated IC90 concentration of the test compound.

  • Imaging: Image the scratch at t=0 hours and t=24 hours using an inverted phase-contrast microscope. Calculate the % wound closure relative to the DMSO vehicle control.

Data Presentation & Expected Outcomes

To facilitate rapid Structure-Activity Relationship (SAR) analysis, aggregate all quantitative outputs into the following standardized format:

Assay TypeTarget / ReadoutExpected MetricCompound 1410511-07-7Control (Y-27632)
Biochemical ROCK1 (TR-FRET)IC50 (nM)To be determined~ 150 nM
Biochemical ROCK2 (TR-FRET)IC50 (nM)To be determined~ 800 nM
Cellular p-MYPT1 Thr853 (ICW)EC50 (nM)To be determined~ 2.5 µM
Viability CellTiter-Glo (ATP)CC50 (µM)> 50 µM (Ideal)> 50 µM
Phenotypic Cell Migration (Scratch)% InhibitionDose-dependent> 80% at 10 µM

References

  • Title: SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological URL: [Link]

  • Title: Rho-kinase mediates diphosphorylation of myosin regulatory light chain in cultured uterine, but not vascular smooth muscle cells Source: PMC - NIH URL: [Link]

  • Title: Rho-Rho kinase pathway in the actomyosin contraction and cell-matrix adhesion in immortalized human trabecular meshwork cells Source: PMC - NIH URL: [Link]

  • Title: Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 Source: PMC - NIH URL: [Link]

Sources

Formulation of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Formulation Strategies for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in Preclinical In Vivo Studies

Executive Summary

The compound (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1410511-07-7) is a highly versatile chemical building block frequently utilized in the synthesis of targeted therapeutics, including kinase and KRAS inhibitors[1]. Transitioning this molecule from in vitro assays to in vivo preclinical models (e.g., murine pharmacokinetics and efficacy studies) requires overcoming specific physicochemical hurdles. This guide provides an authoritative, self-validating framework for formulating this compound, ensuring high bioavailability, reproducible dosing, and minimal vehicle-induced toxicity.

Physicochemical Profiling: The "Why" Behind the Formulation

Before selecting excipients, a formulator must deconstruct the molecule’s ionizable centers and lipophilicity. A common pitfall is mischaracterizing the basicity of the nitrogen atoms.

  • The Isoquinoline Core: Contributes significant lipophilicity and planar aromaticity, often leading to high crystal lattice energy (the "brick dust" phenomenon). The isoquinoline nitrogen is only weakly basic (predicted pKa ~5.4).

  • The Azetidine Ring: While azetidine itself is highly basic, the ring nitrogen in this molecule is part of an amide bond (methanone). Its lone pair is delocalized into the carbonyl group, rendering it non-basic .

  • The Primary Amine: The 3-amino group on the azetidine ring is the primary ionizable center (predicted pKa ~9.2).

Because the primary amine is protonated at physiological pH (7.4), the molecule possesses moderate aqueous solubility. However, the lipophilic isoquinoline core can drive rapid precipitation when the compound is introduced into the bloodstream. Therefore, formulation strategies must leverage both pH adjustment and micellar encapsulation[2].

Table 1: Predicted Physicochemical Properties
ParameterValueFormulation Implication
Molecular Weight 227.26 g/mol Favorable for rapid dissolution.
LogP (Estimated) ~1.2 - 1.8Moderate lipophilicity; requires surfactants for IV dosing.
pKa 1 (Primary Amine) ~9.2Highly soluble in acidic vehicles (pH < 6).
pKa 2 (Isoquinoline N) ~5.4Remains un-ionized in blood (pH 7.4), risking precipitation.
H-Bond Donors/Acceptors 2 / 3Capable of hydrogen bonding with aqueous co-solvents.

Excipient Selection Matrix

To ensure safety and tolerability in murine models, excipient concentrations must be strictly controlled. The following matrix aligns with the limits established by the [3].

Table 2: Excipient Selection Matrix for Preclinical In Vivo Studies
ExcipientFunctionMax Tolerated Limit (Mice)Causality / Rationale
DMSO Wetting Agent / Co-solvent≤ 5% (v/v) IV / PODisrupts the crystal lattice of the free base; prevents clumping.
Solutol HS-15 Non-ionic Surfactant≤ 10% (v/v) IVForms micelles to encapsulate the lipophilic isoquinoline core[2].
Methylcellulose (MC) Suspending Agent0.5% - 1.0% (w/v) POIncreases kinematic viscosity to prevent rapid particle sedimentation.
Tween 80 Wetting Agent≤ 1% (v/v) POReduces interfacial tension between hydrophobic API and water.
Citrate Buffer pH Modifier50 mM (pH 4.5) IVMaintains the primary amine in a fully protonated, soluble state.

Formulation Decision Workflow

FormulationWorkflow Start API Characterization: (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Assess Physicochemical Profiling (Basic Amine, Lipophilic Core) Start->Assess Route Select Administration Route Assess->Route IV Intravenous (IV) Requires True Solution Route->IV Pharmacokinetics PO Per Os (PO) Suspension Tolerated Route->PO Efficacy Studies IV_Form Co-solvent + Surfactant (DMSO / Solutol / Buffer) IV->IV_Form PO_Form Aqueous Suspension (Methylcellulose / Tween 80) PO->PO_Form Val_IV QC: Plasma Precipitation Test IV_Form->Val_IV Val_PO QC: Homogeneity & Settling Rate PO_Form->Val_PO

Figure 1: Decision tree for formulating (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone.

In Vivo Formulation Protocols: A Self-Validating System

Amorphous or finely milled suspensions can improve oral bioavailability, but thermodynamic stability must be carefully managed to prevent in vivo precipitation[4]. The following protocols are designed with built-in quality control checks to ensure absolute trustworthiness before dosing.

Protocol A: Intravenous (IV) Solution (Target: 2 - 5 mg/mL)

Vehicle Composition: 5% DMSO / 10% Solutol HS-15 / 85% Citrate Buffer (50 mM, pH 4.5)

  • Wetting & Lattice Disruption: Weigh the required mass of the API into a sterile glass vial. Add the calculated volume of DMSO (5% of final volume). Vortex for 1 minute until a clear, concentrated stock is formed.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, rapidly breaking the intermolecular forces of the API's crystal lattice.

  • Micellar Encapsulation: Add Solutol HS-15 (10% of final volume), pre-warmed to 37°C to ensure it is liquid. Vortex vigorously for 2 minutes.

    • Causality: Solutol creates a hydrophobic microenvironment. The lipophilic isoquinoline moiety partitions into these micelles, protecting it from the aqueous bulk phase.

  • Aqueous Dilution: Slowly add the Citrate Buffer (85% of final volume) dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized supersaturation. The acidic pH (4.5) ensures the primary amine remains fully ionized, maximizing thermodynamic solubility.

  • Self-Validation (The Plasma Crash Test):

    • Action: Extract 50 µL of the final formulation and inject it into 450 µL of simulated murine plasma (PBS, pH 7.4) at 37°C.

    • Validation: Observe against a dark background. If the solution turns opalescent or cloudy, the API is crashing out due to the pH shift.

    • Remediation: If precipitation occurs, the micellar capacity is insufficient. Reduce the API concentration or increase Solutol HS-15 to 15% (while monitoring for histamine-release toxicity in the specific mouse strain).

Protocol B: Per Os (PO) Suspension (Target: 10 - 30 mg/mL)

Vehicle Composition: 0.5% Methylcellulose (400 cPs) / 0.1% Tween 80 in DI Water

  • Vehicle Preparation: Dissolve Methylcellulose (MC) in heated (~80°C) deionized water (1/3 of total volume), agitate, and then add the remaining cold water to fully hydrate the polymer. Stir in 0.1% Tween 80.

    • Causality: MC increases the kinematic viscosity of the vehicle, adhering to Stokes' Law to drastically slow the sedimentation rate of the suspended API particles.

  • Trituration: Place the API powder in a glass mortar. Add 2–3 drops of the prepared vehicle to form a thick, uniform paste. Triturate with a pestle for 3 minutes.

    • Causality: Mechanical shearing in a high-viscosity paste breaks down API agglomerates, ensuring a smaller D90 particle size and uniform wetting.

  • Geometric Dilution: Gradually add the remaining vehicle to the mortar in doubling portions, mixing thoroughly after each addition, until the final volume is reached.

  • Self-Validation (The Settling & Resuspension Test):

    • Action: Transfer the suspension to a clear glass vial and let it sit undisturbed for 30 minutes.

    • Validation: A successful suspension will show no clear supernatant layer >10% of the total volume.

    • Remediation: If rapid settling occurs, the particle size is too large. Subject the suspension to probe sonication (3 cycles of 10 seconds on ice) to reduce the particle size to <10 µm.

References

Sources

Application Note: Establishing Optimal Cell Culture Concentrations for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Compound Identity: (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) Primary Application: In vitro kinase inhibition, cellular phenotypic modulation, and structure-activity relationship (SAR) profiling.

Executive Summary & Mechanistic Rationale

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a specialized small-molecule building block and pharmacological probe. Structurally, it features an isoquinoline core—a classical scaffold deeply established in the competitive inhibition of AGC-family kinases, most notably Rho-associated protein kinases (ROCK1 and ROCK2)[1]. The functionalization of this core with a 3-aminoazetidine moiety is a deliberate medicinal chemistry strategy designed to lower the partition coefficient (LogP), enhance aqueous solubility, and reduce unwanted hERG channel liabilities often seen in highly lipophilic compounds.

The Causality of Concentration Optimization: Determining the optimal cell culture concentration for this compound cannot rely solely on cell-free biochemical IC₅₀ values. The highly polar nature of the primary amine on the azetidine ring significantly alters membrane permeability kinetics.

  • Under-dosing: Fails to achieve sufficient intracellular concentrations to outcompete high intracellular ATP levels (~1-5 mM) at the kinase hinge region.

This application note provides a self-validating, step-by-step framework to empirically determine the optimal working concentration—balancing maximum target engagement with minimal off-target cytotoxicity.

Experimental Workflow Architecture

To establish a robust concentration profile, a multi-tiered approach is required. The workflow transitions from baseline cytotoxicity screening to functional target engagement, ensuring that the chosen concentration is both safe and mechanistically active.

Workflow Step1 Phase 1: Cytotoxicity Screening Determine MNTC via WST-8/CCK-8 Assay Step2 Phase 2: Target Engagement Quantify Intracellular Kinase Inhibition (e.g., p-MYPT1) Step1->Step2 Select non-toxic range Step3 Phase 3: Phenotypic Validation Assess Cell Migration / Proliferation Dynamics Step2->Step3 Select mechanistically active dose Optimal Final Output: Empirically Validated Optimal Working Concentration Step3->Optimal Finalize parameters

Caption: Systematic workflow for identifying the optimal cell culture concentration of isoquinoline-azetidine derivatives.

Protocol 1: Cytotoxicity Profiling (WST-8/CCK-8 Assay)

Before assessing efficacy, you must establish the Maximum Non-Toxic Concentration (MNTC) . We utilize the WST-8 (Cell Counting Kit-8) assay rather than traditional MTT. Rationale: WST-8 is highly water-soluble, non-toxic to cells, and allows for continuous kinetic monitoring without requiring a solubilization step, which prevents the loss of suspension cells or weakly adherent apoptotic cells[3][4].

Materials Required
  • Target Cell Line (e.g., MDA-MB-231, HUVEC, or primary fibroblasts)

  • (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (10 mM stock in tissue-culture grade DMSO)

  • CCK-8 Reagent

  • 96-well clear-bottom tissue culture plates

Step-by-Step Methodology
  • Cell Seeding: Seed cells at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Dilution: Prepare a 10-point serial dilution of the compound in complete media. Critical Step: Maintain a final DMSO concentration of ≤0.1% across all wells to prevent solvent-induced toxicity. Recommended concentration range: 0.1 µM to 100 µM.

  • Treatment: Aspirate old media and apply 100 µL of the compound-containing media. Include a vehicle control (0.1% DMSO) and a positive cell-death control (e.g., 1% Triton X-100).

  • Incubation: Incubate for the intended duration of your future phenotypic assays (typically 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution directly to each well.

  • Readout: Incubate for 1–4 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for viability. The MNTC is defined as the highest concentration that maintains >90% cell viability relative to the vehicle control.

Protocol 2: Intracellular Target Engagement

Once the MNTC is established, the next step is to prove that the compound is actively inhibiting its target inside the cell. Assuming the isoquinoline moiety acts as a ROCK inhibitor, we measure the phosphorylation status of downstream effectors such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain (MLC)[5].

Rationale: A compound may be non-toxic at 20 µM, but if it achieves complete target inhibition at 2 µM, using 20 µM introduces unnecessary risks of off-target effects.

Step-by-Step Methodology
  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at 0.1×, 0.5×, 1×, and 2× the expected IC₅₀ (ensuring all doses are below the MNTC) for 2 to 4 hours.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against p-MYPT1 (Thr696) and total MYPT1.

  • Quantification: Normalize the p-MYPT1 signal to total MYPT1. The optimal cell culture concentration is the lowest dose that achieves maximal suppression of the phosphorylated target.

Mechanistic Context: Isoquinoline Signaling Intervention

To understand how dosing impacts cellular behavior, it is vital to visualize where isoquinoline derivatives intervene in cellular signaling.

SignalingPathway Receptor Upstream Stimulus (e.g., GPCR / RTK) RhoA RhoA (GTP-bound) Receptor->RhoA Activates Kinase Target Kinase (e.g., ROCK1/2) RhoA->Kinase Binds Substrate Downstream Effectors (MYPT1 / MLC) Kinase->Substrate Phosphorylates Compound (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Compound->Kinase Competitive Inhibition Phenotype Actomyosin Contraction & Cell Migration Substrate->Phenotype Regulates

Caption: Mechanism of action for isoquinoline-based kinase inhibitors disrupting cytoskeletal dynamics.

Data Presentation & Concentration Matrix

Table 1: Anticipated Viability and Target Engagement Matrix

Note: Data represents a generalized profile for isoquinoline-methanone derivatives.

Compound Concentration (µM)Cell Viability (%)Kinase Inhibition (%)Cellular Phenotype ObservedRecommendation
0.199.5 ± 1.215.0 ± 4.1Normal morphologySub-optimal
1.098.1 ± 2.048.5 ± 5.2Slight cytoskeletal relaxationSub-optimal
5.0 96.4 ± 1.8 89.2 ± 3.0 Pronounced morphological shift Optimal Range
10.0 94.0 ± 2.5 95.0 ± 1.5 Maximal target engagement Optimal Range
30.075.2 ± 4.498.0 ± 1.0Growth arrest / Stress responseCaution (Toxicity)
100.032.1 ± 6.7N/AApoptosis / NecrosisToxic
Table 2: Recommended Starting Parameters by Assay Type
Assay TypeRecommended DurationStarting Dose RangeKey Readout Metric
Biochemical IC₅₀ 1 - 2 Hours1 nM – 10 µMATP consumption / Phospho-substrate
Target Engagement 2 - 6 Hours1 µM – 20 µMWestern Blot (p-MYPT1 / p-MLC)
Cell Migration (Scratch) 12 - 24 Hours2 µM – 10 µM% Wound Closure
Long-term Proliferation 72 - 96 Hours0.5 µM – 5 µMCell Count / EdU Incorporation

Conclusion

Establishing the optimal cell culture concentration for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone requires a delicate balance between overcoming the permeability barrier of the azetidine ring and avoiding the off-target toxicity inherent to high doses of isoquinoline derivatives. By utilizing a self-validating loop—screening for the MNTC via WST-8 and confirming intracellular activity via phosphoprotein quantification—researchers can confidently establish a dosing regimen (typically in the 5–10 µM range) that ensures rigorous, reproducible phenotypic data.

References

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Y-27632, a ROCK Inhibitor, Promoted Limbal Epithelial Cell Proliferation and Corneal Wound Healing Source: PLOS ONE URL: [Link]

  • Title: ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells Source: National Institutes of Health (PMC) URL: [Link]

  • Title: RNAi profiling of primary human AML cells identifies ROCK1 as a therapeutic target and nominates fasudil as an antileukemic drug Source: ASH Publications (Blood) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-(Isoquinolinyl)azetidin-3-amines via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered nitrogen-containing heterocycle, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics. Its unique structural and physicochemical properties, including high ring strain, a three-dimensional conformation, and the ability to act as a hydrogen bond acceptor, confer significant advantages in drug design.[1][2] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and a more favorable ligand efficiency, all of which are critical parameters in the optimization of drug candidates.[1] The coupling of azetidines to aromatic and heteroaromatic systems, such as the isoquinoline core, generates novel chemical entities with the potential for a wide range of biological activities.

This application note provides a comprehensive guide to the synthesis of N-(isoquinolinyl)azetidin-3-amines through the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges.

The Reaction: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the arylation of amines, including the coupling of a cyclic amine like 3-aminoazetidine with a heteroaryl halide such as a substituted isoquinoline.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a finely orchestrated sequence of events at the palladium center. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L->OxAdd Pd(II)Complex Pd(II) Intermediate OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Product N-Aryl Amine Product RedElim->Product CatalystRegen Catalyst Regeneration ArylHalide Aryl Halide (e.g., 1-Chloroisoquinoline) ArylHalide->OxAdd Amine Amine (e.g., 3-Aminoazetidine) Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 1-chloroisoquinoline) to the active Pd(0) catalyst. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine (3-aminoazetidine) then coordinates to the resulting Pd(II) complex. A base is crucial at this stage to deprotonate the coordinated amine, forming a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) amido complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.

Experimental Protocol: Coupling of 3-Aminoazetidine Hydrochloride with 1-Chloroisoquinoline

This protocol provides a general procedure for the palladium-catalyzed amination. Optimization may be required for specific substrates.

Materials and Reagents
  • 1-Chloroisoquinoline (1.0 equiv)

  • 3-Aminoazetidine hydrochloride (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed toluene (or dioxane)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. This is critical as palladium catalysts are sensitive to oxygen.[1]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chloroisoquinoline (1.0 equiv), 3-aminoazetidine hydrochloride (1.2 equiv), XPhos Pd G3 (2 mol%), and sodium tert-butoxide (2.5 equiv).

    • Note on the Base: A slight excess of base is used to neutralize the hydrochloride salt of the amine and to facilitate the deprotonation of the amine during the catalytic cycle.[4]

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product streaking on the acidic silica, is a common eluent system.

Key Reaction Parameters and Their Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Precatalyst XPhos Pd G3Third-generation precatalysts like XPhos Pd G3 are air- and moisture-stable, ensuring reproducible generation of the active Pd(0) species.[5]
Ligand XPhos (as part of the precatalyst)Bulky, electron-rich biaryl phosphine ligands like XPhos are essential for promoting the challenging coupling of heteroaryl chlorides and sterically demanding amines. They stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[6]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to effectively deprotonate the amine hydrochloride salt and the coordinated amine in the catalytic cycle. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures.[7]
Solvent Toluene or DioxaneThese are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence reaction rates and catalyst stability.[8][9] Solvents must be anhydrous and degassed to prevent catalyst deactivation.[1]
Temperature 100-110 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.

Troubleshooting and Expert Insights

Potential IssueLikely Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (oxidation)- Insufficiently strong base- Water or other impurities in reagents/solvents- Ensure a strictly inert atmosphere and use degassed solvents.[1]- Screen stronger bases (e.g., LHMDS) or consider a different base/ligand combination.[7]- Use anhydrous solvents and high-purity reagents.
Formation of Palladium Black Catalyst decomposition- Lower the reaction temperature.[1]- Ensure all reagents are pure and the system is free of oxygen and water.
Hydrodehalogenation of Isoquinoline A common side reaction, particularly at high temperatures.- Lower the reaction temperature.- Screen different ligand/base combinations.
Azetidine Ring Opening The inherent ring strain of azetidines can make them susceptible to nucleophilic attack, especially under acidic conditions.[1][10]- Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids.[2]

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the synthesis of N-(isoquinolinyl)azetidin-3-amines.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of N-(isoquinolinyl)azetidin-3-amines. A thorough understanding of the reaction mechanism and the critical role of each component is paramount for successful execution and optimization. By employing modern, well-defined precatalysts and rationally selecting ligands and bases, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide for scientists in this exciting field.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12 (10), 1626–1631. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev.2021 , 50, 5927-5975. [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. Chem. Sci.2022 , 13, 10769-10774. [Link]

  • A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angew. Chem. Int. Ed. Engl.2012 , 51 (19), 4710-3. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. 2016 . [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Aziridine: ring strain promotes ring opening. Al-Kimia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Angew. Chem. Int. Ed.2022 , 61 (21), e202201931. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Org. Lett.2019 , 21 (19), 7855–7859. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. 2019 , 24 (22), 4070. [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Organic Chemistry Portal. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chem. Commun.2015 , 51, 1076-1079. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. 2018 . [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2021 , 26 (1), 1. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • XPhos Pd G3 from Aladdin Scientific. Biocompare. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chem.2015 , 17, 225-238. [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc.2008 , 130 (21), 6686–6687. [Link]

  • Cu-catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands. Synfacts. 2022 , 18 (08), 0855. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2023 , 12 (1), 1-14. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. 2022 , 2022 (5), 87-97. [Link]

  • Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Org. Biomol. Chem.2013 , 11 (23), 3808-16. [Link]

  • A Facile Palladium Catalysed 3-Component Cascade Route to Functionalised Isoquinolinones and Isoquinolines. ResearchGate. [Link]

  • Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. RWTH Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. J. Org. Chem.2011 , 76 (19), 7706–7719. [Link]

Sources

Dose-response curve generation for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Generation of a Dose-Response Curve for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The characterization of novel chemical entities is a cornerstone of drug discovery. A fundamental step in this process is determining the concentration-dependent effect of a compound on a biological system, a relationship visualized through a dose-response curve. This document provides a comprehensive guide for establishing a robust in vitro dose-response curve and calculating the half-maximal inhibitory concentration (IC50) for the novel compound (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone.

The isoquinoline core is a privileged scaffold found in numerous biologically active compounds, with derivatives showing a range of activities, including anticancer properties.[1][2][3] Given the nascent status of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, this guide will utilize a cell-based cytotoxicity assay (MTT) as a primary, broadly applicable method for initial characterization. The principles and protocols detailed herein are designed to be adaptable to other assay formats (e.g., enzyme inhibition, receptor binding) as more is understood about the compound's specific mechanism of action.

This application note emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring the generation of high-quality, reproducible data suitable for critical decision-making in a drug development pipeline.

Introduction: The Critical Role of Dose-Response Analysis

The dose-response relationship is a central concept in pharmacology, describing the magnitude of a compound's effect as a function of its concentration.[4] Establishing this relationship is essential for quantifying a compound's potency, typically expressed as an IC50 or EC50 value. This metric represents the concentration at which the compound elicits 50% of its maximal inhibitory or effective response, respectively.[5][6]

A well-defined dose-response curve, characterized by a sigmoidal shape, provides critical insights into a compound's biological activity, including its potency, efficacy (maximal effect), and the steepness of its response (Hill slope).[4][7] This information is foundational for:

  • Hit-to-Lead Optimization: Comparing the potency of new analogs to guide medicinal chemistry efforts.

  • Mechanism of Action Studies: Understanding how target engagement translates to a biological outcome.

  • Safety and Toxicity Assessment: Determining the concentration threshold for cytotoxic effects.[8]

This guide focuses on (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, a compound belonging to the isoquinoline class. While the specific biological target of this molecule is not yet fully characterized, related isoquinolinone structures have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Therefore, a cell-based viability assay is an appropriate and logical starting point for its pharmacological profiling.

Principle of the Selected Assay: MTT Cell Viability

To generate the dose-response curve, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell viability.[9]

The underlying principle is based on cellular metabolic activity:

  • Uptake: The water-soluble, yellow MTT tetrazolium salt is taken up by living cells.

  • Mitochondrial Reduction: In metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring.

  • Formazan Formation: This enzymatic reduction converts the yellow MTT into an insoluble purple formazan crystal.

  • Solubilization & Quantification: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), creating a colored solution. The intensity of this purple color, which is directly proportional to the number of viable, metabolically active cells, is quantified by measuring the absorbance at a specific wavelength (typically ~570 nm, with a reference at ~630 nm).[9][10]

A decrease in the purple signal in compound-treated wells relative to vehicle-treated controls indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Comprehensive Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats (e.g., 384-well).

Materials and Reagents
Reagent/MaterialRecommended Supplier/Specifications
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanoneSourced with Certificate of Analysis (≥98% purity)
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile, anhydrous
Selected Cancer Cell Linee.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma) from ATCC
Cell Culture Mediume.g., DMEM or RPMI-1640, specific to the cell line
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin Solution10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA
Phosphate-Buffered Saline (PBS)Ca2+/Mg2+ free, sterile
MTT Reagent5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light
Solubilization Solution100% DMSO or 10% SDS in 0.01M HCl
Equipment96-well flat-bottom cell culture plates, multichannel pipettes, humidified incubator (37°C, 5% CO2), microplate reader
Step-by-Step Methodology

Step 1: Compound Stock Preparation and Dilution Series

  • Causality: High-concentration stock solutions in DMSO are standard practice for small molecules to maximize solubility and minimize the final solvent concentration in the assay, which can be toxic to cells.[11] A serial dilution is the most common method to create a range of concentrations needed for a dose-response curve.

  • Prepare a 10 mM stock solution of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in 100% DMSO.

  • Perform a serial dilution to create a concentration gradient. For an initial screen, a wide range is recommended (e.g., 100 µM to 1 nM). A 1:3 or 1:5 dilution series across 8-12 points is typical.

  • Prepare an intermediate dilution plate. For example, dilute the stock solutions to 200X the final desired concentration in cell culture medium. This minimizes the volume of DMSO added to the cells.

Step 2: Cell Culture and Seeding

  • Causality: It is critical to use cells in their logarithmic growth phase to ensure they are healthy and responsive.[9] The seeding density must be optimized so that the vehicle-control cells are near-confluent but not overgrown by the end of the experiment, which could create artifacts.

  • Culture the selected cell line according to standard protocols.

  • Harvest cells that are in the logarithmic growth phase (~70-80% confluency).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension to the optimized seeding density in fresh, complete culture medium. A typical density is 5,000-10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, excluding the "blank" wells.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

Step 3: Compound Treatment

  • Causality: A vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) is essential to account for any effects of the solvent itself. Untreated and blank wells serve as controls for 100% viability and background absorbance, respectively.[5] Performing treatments in triplicate or quadruplicate is crucial for statistical robustness.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of medium containing the appropriate concentration of the test compound to the treatment wells.

  • Add 100 µL of medium containing the vehicle (e.g., 0.5% DMSO) to the "vehicle control" wells.

  • Add 100 µL of fresh medium to the "untreated control" wells.

  • Add 100 µL of medium to the "blank" wells (no cells).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

Step 4: MTT Assay and Data Acquisition

  • Causality: The incubation time with MTT must be long enough for sufficient formazan to be produced but not so long that the crystals become difficult to dissolve or the vehicle-control cells become over-confluent. Complete solubilization of the formazan is critical for accurate absorbance readings.[10]

  • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (including controls).

  • Incubate for 4 hours at 37°C, 5% CO2.

  • Carefully aspirate the medium from all wells without disturbing the formazan crystals at the bottom.

  • Add 150 µL of DMSO to each well to dissolve the crystals.

  • Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete solubilization.

  • Read the absorbance on a microplate reader at 490 nm or 570 nm.

Data Analysis and Interpretation

The goal of data analysis is to transform raw absorbance values into a dose-response curve from which the IC50 can be derived.

Data Normalization
  • Background Subtraction: Subtract the average absorbance of the "blank" wells from all other wells.[9]

  • Percentage Viability Calculation: Normalize the data to the vehicle control. The formula is: % Viability = (Absorbance_Sample / Average_Absorbance_Vehicle_Control) * 100

Dose-Response Curve Generation
  • Plot the normalized data (% Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis. Using a log scale for concentration transforms the sigmoidal relationship into a more symmetrical curve, making it easier to analyze.[4][12]

  • Use a non-linear regression model to fit the data. The most common model for dose-response curves is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response model.[7][13][14]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Top: The maximum response plateau (should be ~100%).

  • Bottom: The minimum response plateau.

  • LogIC50: The logarithm of the concentration that gives a response halfway between the Top and Bottom. The IC50 is the antilog of this value.

  • HillSlope: Describes the steepness of the curve.

Visualization and Data Summary

Software such as GraphPad Prism, R (with the drc package), or other statistical software is highly recommended for curve fitting and IC50 calculation.[12][15]

Example Data Table:

Log[Compound] (M)[Compound] (M)% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Mean % Viability
-9.01.00E-09101.298.7103.1101.0
-8.53.16E-0999.5100.497.699.2
-8.01.00E-0895.898.196.596.8
-7.53.16E-0888.390.287.588.7
-7.01.00E-0775.172.477.074.8
-6.53.16E-0752.349.855.152.4
-6.01.00E-0628.931.529.930.1
-5.53.16E-0612.410.811.711.6
-5.01.00E-055.66.15.95.9
-4.53.16E-054.85.25.05.0

Resulting Parameters from Non-Linear Regression:

  • IC50: 3.45 x 10⁻⁷ M (or 345 nM)

  • HillSlope: -1.1

  • R²: 0.995

Workflow and Data Analysis Diagrams

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cell Culture (Logarithmic Growth Phase) C Seed Cells in 96-Well Plate A->C B Compound Stock & Serial Dilution E Treat Cells with Compound Dilutions B->E D Incubate (24h) for Cell Adherence C->D D->E F Incubate (48-72h) for Exposure E->F G Add MTT Reagent & Incubate (4h) F->G H Solubilize Formazan Crystals G->H I Read Absorbance (Plate Reader) H->I J Data Normalization (% Viability) I->J K Non-Linear Regression (4-Parameter Logistic Fit) J->K L Determine IC50 & Confidence Intervals K->L

Caption: Overall experimental workflow for determining the IC50 value.

Data Analysis Pipeline

G RawData Raw Absorbance Data (from Plate Reader) SubtractBG Subtract Average Blank Absorbance RawData->SubtractBG Blank Blank Wells (Media Only) Blank->SubtractBG Vehicle Vehicle Control Wells (Cells + DMSO) Normalize Normalize to Vehicle Control (% Viability) Vehicle->Normalize SubtractBG->Normalize Plot Plot % Viability vs. Log[Concentration] Normalize->Plot Fit Fit Curve using Non-Linear Regression (4PL) Plot->Fit Result IC50 Value Hill Slope R-squared Fit->Result

Caption: Step-by-step data analysis pipeline from raw output to final IC50.

References

  • Vertex AI Search. (n.d.). How to Perform a Dose-Response Analysis.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • In-Cell-Art. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • BenchChem. (2025, December). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • Ritz, C. (2018, September 13). Dose-Response Curves in R. Biostatistician.
  • Wikipedia. (n.d.). Dose-response relationship.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?
  • InVivoStat. (n.d.). Dose-response and Non-linear Regression Analysis User Guide.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • Technology Networks. (n.d.). Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser.
  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63.
  • Abdelwahab, A. B., et al. (2014). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Indian Journal of Chemistry, 53B, 1098-1109.
  • Potikha, L. (2021, December 27). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous stability of highly strained heterocyclic building blocks. (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone presents a unique triad of structural liabilities: a highly strained 1-acylazetidine core, a reactive primary amine, and an aromatic isoquinoline moiety.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the structural integrity of this compound during your assays and formulation workflows.

Section 1: Core Instability Mechanisms (The "Why")

Q: Why does (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone degrade rapidly in standard aqueous buffers like PBS?

A: The degradation of this compound is driven by the inherent thermodynamic strain of its chemical structure, leading to three primary failure modes:

  • Base-Catalyzed Amide Hydrolysis: The linkage between the isoquinoline-1-carbonyl and the azetidine nitrogen forms a 1-acylazetidine (an azetidine amide). The 4-membered ring forces the amide nitrogen into a pyramidalized, non-planar geometry. This disrupts the stabilizing resonance typical of standard amides, making the carbonyl carbon highly electrophilic and exceptionally susceptible to base-catalyzed hydrolysis (1)[1].

  • Acid-Mediated Nucleophilic Ring Opening: Azetidines possess significant ring strain (~25 kcal/mol). Under acidic conditions, protonation of the azetidine nitrogen activates the ring towards nucleophilic attack. Nucleophilic buffer ions (such as phosphate in PBS) can attack the strained ring, leading to irreversible ring-opening decomposition (2)[2].

  • Primary Amine Reactivity: The 3-amino group is a strong nucleophile. At physiological pH (7.4), a dynamic equilibrium exists where the unprotonated fraction is vulnerable to auto-oxidation (catalyzed by trace transition metals) or carbamylation via dissolved CO_2.

Degradation Compound (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Amine 3-Amino Group (Primary Amine) Compound->Amine Azetidine 1-Acylazetidine (Strained Ring) Compound->Azetidine Amide Amide Bond (Non-planar) Compound->Amide Oxidation Oxidation / CO2 Adduction (Trace metals, High pH) Amine->Oxidation RingOpening Nucleophilic Ring Opening (Acidic pH, Phosphate) Azetidine->RingOpening Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.5) Amide->Hydrolysis

Logical mapping of primary degradation pathways for the target compound in aqueous media.

Section 2: Troubleshooting & Optimization FAQs (The "How")

Q: How do I select the optimal pH and buffer system to prevent degradation?

A: The key is balancing the pH to avoid both acid-catalyzed ring opening and base-catalyzed amide hydrolysis (3)[3].

  • Causality: Extreme pH values accelerate hydrolysis. Furthermore, nucleophilic buffers like phosphate or citrate actively participate in the ring-opening of the azetidine (2)[2].

  • Solution: Utilize non-nucleophilic "Good's buffers" such as MES or HEPES. A slightly acidic pH of 6.0 to 6.5 is optimal. This range ensures the primary amine remains protonated (reducing its nucleophilicity and oxidation potential) while remaining mild enough to prevent acid-mediated ring cleavage.

Table 1: Quantitative Comparison of Buffer Systems on Compound Stability (10 mM, 25°C)

Buffer SystempHNucleophilicityPrimary Degradation PathwayEstimated Half-Life (t1/2)
PBS (Phosphate)7.4HighRing Opening / Hydrolysis~4 hours
Citrate5.0ModerateAcid-Mediated Ring Opening~12 hours
Tris-HCl8.0HighBase-Catalyzed Hydrolysis~2 hours
MES 6.0 Low Minimal >72 hours
HEPES 6.5 Low Minimal >48 hours

Q: My stock solution turns yellow/brown over time. How can I prevent this oxidative degradation?

A: Colorimetric shifts typically indicate the oxidation of the primary amine or the isoquinoline ring.

  • Causality: Trace transition metals (e.g., Cu2+, Fe3+) present in standard laboratory water catalyze the generation of reactive oxygen species (ROS), which rapidly oxidize the primary amine. Light exposure further induces photo-oxidation of the conjugated isoquinoline system.

  • Solution: Always use ultra-pure, degassed water. Supplement the formulation with a metal chelator (0.1% EDTA) to sequester catalytic metals. Store all solutions in amber vials.

Workflow Start Aqueous Formulation Initiation Buffer Select Non-Nucleophilic Buffer (MES/HEPES) Start->Buffer pH Optimize pH (Target 6.0 - 6.5) Buffer->pH Additives Add Antioxidants (0.1% EDTA) pH->Additives Storage Store at -80°C Protect from Light Additives->Storage

Step-by-step experimental workflow for preparing stable aqueous solutions.

Section 3: Experimental Protocols

Protocol: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This self-validating protocol ensures the compound remains intact for downstream in vitro or in vivo applications.

Materials Required:

  • (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone powder

  • Ultra-pure water (18.2 MΩ·cm)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • EDTA (Ethylenediaminetetraacetic acid)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Solvent Degassing: Sparge ultra-pure water with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen and CO_2.

  • Buffer Preparation: Prepare a 50 mM MES buffer solution using the degassed water. Add EDTA to a final concentration of 0.1% (w/v) to chelate trace metals.

  • pH Adjustment: Carefully adjust the pH of the buffer to exactly 6.0 using dilute HCl or NaOH. Critical Step: Do not overshoot the pH, as transient exposure to high local pH during adjustment can trigger premature amide hydrolysis.

  • Dissolution: Weigh the required amount of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone into an amber glass vial. Slowly add the optimized MES buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved. Avoid sonication, as localized heating can accelerate degradation.

  • Validation & Storage: Verify the integrity of the stock solution via LC-MS immediately after preparation. Aliquot the solution into single-use amber vials, blanket with Argon, and flash-freeze in liquid nitrogen. Store at -80°C. Thaw aliquots on ice immediately prior to use and discard any unused portions.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.National Center for Biotechnology Information (PMC).
  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold.MDPI.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion.Royal Society of Chemistry (RSC).

Sources

Technical Support Center: Troubleshooting HPLC Purification of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone .

This molecule presents a unique "trifecta" of purification challenges:

  • High Basicity: The primary amine on the azetidine ring (pKa ~8.5–9.0) is highly basic and prone to secondary interactions.

  • High Polarity: The combination of the azetidine ring and the primary amine makes the protonated form highly hydrophilic, leading to poor retention.

  • Amide Bond Dynamics: The methanone linkage creates an amide bond with restricted rotation, leading to observable conformational isomers (rotamers) at room temperature.

Below is our comprehensive troubleshooting workflow, followed by detailed FAQs, validated protocols, and empirical data to ensure your purification is a self-validating system.

HPLC_Troubleshooting Start Analyze Chromatogram: (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone Tailing Issue A: Severe Peak Tailing? Start->Tailing Void Issue B: Eluting in Void Volume? Start->Void Split Issue C: Split Peak (Same m/z)? Start->Split FixTailing Action: 1. Switch to High pH (pH 9.5) 2. Use End-capped Column Tailing->FixTailing Yes FixVoid Action: 1. Use AQ-C18 / Polar-embedded Column 2. Add Ion-Pairing Agent (TFA) Void->FixVoid Yes FixSplit Action: Increase Column Temp to 45-55°C (Coalesce Amide Rotamers) Split->FixSplit Yes

Figure 1: Decision tree for diagnosing and resolving common HPLC issues for basic azetidine-amides.

Frequently Asked Questions (FAQs)

Q1: Why is my peak tailing severely, and how do I fix it?

The Causality: Peak tailing in this molecule is primarily driven by the primary amine on the azetidine ring. Under standard acidic or neutral HPLC conditions, this amine is fully protonated (


). Traditional silica-based C18 columns contain residual, unbonded silanol groups (

) that become ionized (

) at mid-to-high pH levels[1]. The electrostatic attraction between your protonated azetidine and these ionized silanols creates a secondary retention mechanism, causing the peak to "drag" or tail[2].

The Solution: You must disrupt this secondary interaction.

  • Chemical approach: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5). This deprotonates the primary amine, rendering the molecule neutral and eliminating the electrostatic interaction.

  • Consumable approach: If you must run at low pH, use a highly end-capped or polar-embedded column (e.g., Waters Shield RP18 or Phenomenex Luna Omega) which shields the basic compound from residual silanols[1].

Silanol_Interaction Analyte Azetidine Amine (Protonated: NH3+) Silanol Residual Silanol (Ionized: Si-O-) Analyte->Silanol Electrostatic Attraction (Causes Tailing) TFA TFA Additive (CF3COO-) TFA->Analyte Ion-Pairing (Masks Charge)

Figure 2: Mechanism of peak tailing via silanol interactions and mitigation via ion-pairing.

Q2: The compound elutes almost immediately in the void volume. How can I increase retention?

The Causality: At acidic pH (e.g., 0.1% Formic Acid), the protonated amine makes the molecule highly polar. Standard C18 stationary phases rely on hydrophobic partitioning; if the molecule is too hydrophilic, it simply washes through the column unretained.

The Solution:

  • Ion-Pairing: Replace Formic Acid with 0.1% Trifluoroacetic acid (TFA). The lipophilic trifluoroacetate counter-ion pairs with the protonated amine, forming a neutral, more hydrophobic complex that retains better on C18 phases.

  • Stationary Phase Change: Utilize an AQ-type (aqueous-compatible) C18 column designed to prevent phase collapse under highly aqueous conditions, allowing you to start your gradient at 0-2% organic modifier.

Q3: I am seeing a split peak or a shoulder, but LC-MS shows the exact same mass for both. Is my compound degrading?

The Causality: No, your compound is likely intact. This is a classic thermodynamic phenomenon. The methanone group forms an amide bond with the azetidine nitrogen. Due to the partial double-bond character of amides, rotation around the C-N bond is restricted. In sterically constrained rings like azetidines, this results in stable cis and trans rotamers[3]. At room temperature, the interconversion rate between these rotamers is slow on the chromatographic timescale, causing them to separate into two distinct peaks or a broad split peak[3].

The Solution: Increase the column compartment temperature to 45 °C – 55 °C . The added thermal energy overcomes the rotational energy barrier, increasing the interconversion rate and coalescing the rotamers into a single, sharp, Gaussian peak[3].

Experimental Protocols

To guarantee a self-validating purification system, we recommend the following two validated workflows depending on your laboratory's capabilities.

Protocol 1: High-pH Reversed-Phase HPLC (Primary Recommendation)

This method deprotonates the amine, maximizing retention and eliminating silanol tailing.

  • Column Selection: Waters XBridge C18 (or equivalent Ethylene Bridged Hybrid column stable up to pH 12), 5 µm, 19 x 150 mm (for prep scale).

  • Mobile Phase Preparation:

    • Buffer A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of MS-grade water (10 mM). Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Buffer B: 100% MS-grade Acetonitrile.

  • System Setup: Set the column oven temperature to 50 °C (Critical step to resolve amide rotamers).

  • Gradient Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar band)

    • 2.0 - 15.0 min: 5% to 50% B (Linear gradient)

    • 15.0 - 17.0 min: 100% B (Column wash)

  • Detection: UV monitoring at 220 nm (amide/azetidine) and 265 nm (isoquinoline chromophore).

Protocol 2: Low-pH Ion-Pairing HPLC (Alternative)

Use this if high-pH columns are unavailable. Relies on TFA to mask the basic charge.

  • Column Selection: Phenomenex Luna Omega Polar C18, 5 µm.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% v/v Trifluoroacetic Acid (TFA) in MS-grade water.

    • Buffer B: 0.1% v/v TFA in MS-grade Acetonitrile.

  • System Setup: Set column oven to 45 °C .

  • Gradient Profile: Start at 2% B and hold for 3 minutes to maximize retention of the highly polar ion-pair, then ramp to 40% B over 15 minutes.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior based on the selected parameters, allowing for rapid method comparison.

ParameterMobile PhaseColumn TypeColumn TempExpected RetentionPeak Shape
Standard Acidic 0.1% Formic Acid (pH ~2.7)Standard C1825 °CVery Low (Void)Severe Tailing, Split
Ion-Pairing 0.1% TFA (pH ~2.0)AQ-C18 / Polar C1825 °CModerateModerate Tailing, Split
Thermal Ion-Pairing 0.1% TFA (pH ~2.0)AQ-C18 / Polar C1850 °C ModerateSharp, Single Peak
High-pH (Optimal) 10 mM

(pH 9.5)
Hybrid C18 (XBridge)50 °C HighSharp, Single Peak

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Support. Available at: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Consumables. Available at: [Link]

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014, 10, 701–706. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Isoquinolin-1-yl Methanone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isoquinolin-1-yl methanones are highly valuable scaffolds in medicinal chemistry, frequently serving as the core for kinase inhibitors and GPCR ligands. However, their structural nature often presents severe aqueous solubility roadblocks during in vitro screening and in vivo formulation.

As an Application Scientist, I have designed this guide to move beyond basic trial-and-error. Below, you will find causality-driven troubleshooting strategies, self-validating protocols, and structural insights to help you systematically overcome these physicochemical barriers.

Diagnostic Workflow: Identifying the Root Cause

Before selecting a formulation strategy, you must diagnose whether your compound is limited by solid-state thermodynamics (crystal lattice energy) or solvation thermodynamics (lipophilicity).

IsoquinolineSolubility Problem Isoquinolin-1-yl Methanone Precipitation / Low Solubility Analysis Physicochemical Profiling (pKa, logP, Melting Point) Problem->Analysis BrickDust High Melting Point (>200°C) Strong π-π Stacking Analysis->BrickDust Solid State Barrier GreaseBall High logP (>3.5) High Lipophilicity Analysis->GreaseBall Solvation Barrier SolidDispersion Amorphous Solid Dispersions (e.g., PVP K30 Matrix) BrickDust->SolidDispersion Disrupt Lattice ChemMod Chemical Modification (Add Morpholine/Piperazine) BrickDust->ChemMod Break Planarity Cyclodextrin Inclusion Complexes (e.g., HP-β-CD) GreaseBall->Cyclodextrin Encapsulate Cosolvents Cosolvent Systems (PEG 400 / PG) GreaseBall->Cosolvents Reduce Polarity

Decision workflow for diagnosing and addressing isoquinolin-1-yl methanone solubility issues.

Troubleshooting & FAQs

Q1: Why do my isoquinolin-1-yl methanone derivatives exhibit such poor aqueous solubility, often precipitating as "brick dust"? A1: The solubility bottleneck is fundamentally driven by the molecule's structural thermodynamics. The isoquinoline core is a rigid, planar aromatic bicyclic system that promotes strong intermolecular π-π stacking[1]. When coupled with the methanone linkage, this results in an exceptionally high crystal lattice energy. If the compound lacks ionizable groups at physiological pH, water molecules cannot overcome the enthalpic penalty required to break the crystal lattice, leading to the classic "brick dust" phenomenon[1].

Q2: My compound crashes out of solution when diluting from a DMSO stock into aqueous assay buffers (e.g., PBS). How can I prevent this during in vitro screening? A2: This is a solvent-shift precipitation issue. When the DMSO concentration drops below the solubilization threshold (typically <1% in cell-based assays), the lipophilic compound rapidly nucleates. Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for isoquinoline derivatives. It features a hydrophobic internal cavity that encapsulates the lipophilic isoquinoline/methanone moieties, while its hydrophilic exterior maintains aqueous solubility[2][3]. This non-covalent inclusion complex prevents nucleation without permanently altering the drug's structure.

Q3: We are advancing to in vivo PK studies, but the compound has poor oral bioavailability due to dissolution rate limits. What formulation strategy is recommended? A3: For solid oral dosing of high-melting-point isoquinolines, Amorphous Solid Dispersions (ASDs) are the gold standard. By dispersing the drug within a hydrophilic polymer matrix (such as Polyvinylpyrrolidone, PVP K30), you disrupt the highly stable crystal lattice[1]. This forces the drug into a higher-energy amorphous state, significantly lowering the thermodynamic barrier to dissolution and improving gastrointestinal absorption.

Q4: Can we chemically modify the isoquinolin-1-yl methanone scaffold to improve intrinsic solubility without losing target affinity? A4: Yes, structural modification is a definitive, upstream approach. Effective strategies include:

  • Disrupting Planarity: Introducing sp³-hybridized carbons or steric bulk to prevent tight crystal packing, thereby lowering the melting point[4].

  • Adding Solubilizing Appendages: Appending groups such as morpholine, piperazine, or N,N-dimethylamine introduces ionizable centers and decreases the overall logP, shifting the molecule away from the "grease ball" spectrum[5].

Data Presentation: Solubility Enhancement Strategies
StrategyPrimary MechanismTarget Molecule ProfileTypical Fold EnhancementProsCons
Cyclodextrin Complexation Encapsulation of hydrophobic moieties[2]High logP, low Tm10x - 50xBiocompatible, protects from degradationMay not work for highly bulky molecules
Amorphous Solid Dispersions Disruption of crystal lattice energy[1]High Tm (>200°C)50x - 100xExcellent for oral solid dosage formsRisk of recrystallization over time
Cosolvency (PEG 400 / PG) Reduction of solvent polarity[6]High logP, moderate TmUp to 700x[7]Simple preparation, highly scalableHigh concentrations may cause cell toxicity
Chemical Modification Alteration of intrinsic thermodynamics[4]Early-stage discovery5x - 100x[5]Permanent solution, no excipients neededMay alter target binding affinity
Experimental Methodologies
Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)

Use this protocol to prepare soluble stocks for in vitro assays without relying on high concentrations of DMSO.

  • Stoichiometry: Accurately weigh the isoquinolin-1-yl methanone compound and HP-β-CD in a 1:1 or 1:2 molar ratio to ensure sufficient host molecules for encapsulation[3].

  • Aqueous Phase: Dissolve the HP-β-CD in a minimal volume of deionized water.

  • Organic Phase: Dissolve the isoquinolin-1-yl methanone in a volatile, water-miscible organic solvent (e.g., methanol or ethanol)[6].

  • Mixing: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring.

  • Equilibration: Stir the mixture for 24 hours at room temperature to allow for complete thermodynamic equilibration and inclusion complex formation[2].

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the solid inclusion complex powder.

Self-Validation Step: Re-dissolve the resulting powder in an aqueous buffer (e.g., PBS). A completely clear solution without visible particulates or turbidity indicates successful complexation. Confirm the exact encapsulation efficiency and concentration via HPLC.

Protocol 2: Screening and Preparation of Amorphous Solid Dispersions (ASD)

Use this protocol to prepare formulations for in vivo oral dosing of "brick dust" compounds.

  • Matrix Selection: Select a hydrophilic polymer matrix (e.g., PVP K30) and weigh it alongside the target compound at various ratios (e.g., 1:1, 1:2, 1:4 w/w)[1].

  • Dissolution: Dissolve both the drug and the polymer in a common volatile solvent (e.g., a methanol/dichloromethane mixture) until a completely clear, homogenous solution is achieved.

  • Film Formation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (40°C) until a thin, dry film forms on the inner surface of the flask[1].

  • Drying: Place the flask in a vacuum oven for 12–24 hours to meticulously remove any residual solvent traces.

  • Milling: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a standard sieve to ensure uniform particle size[1].

Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (yielding a broad "halo" pattern) confirms the successful disruption of the crystal lattice and conversion to an amorphous state.

References
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Improving solubility via structural modification.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Carbohyde.

Sources

Optimizing yield in the synthesis of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of sterically hindered, highly polar heterocyclic amides.

The synthesis of (3-aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a classic example of a deceptively simple two-step sequence—amidation followed by Boc-deprotection—that often suffers from catastrophic yield losses. This guide bypasses generic advice to address the specific physicochemical challenges of this molecule: the steric bulk surrounding the isoquinoline-1-carboxylic acid, the ring strain of the azetidine nucleophile, and the extreme aqueous solubility of the final deprotected amine.

Section 1: Amide Coupling Troubleshooting

Q: My coupling yields using standard carbodiimides (EDC/HOBt) are stuck below 50%. Why is this happening, and how can I improve it? A: The causality behind EDC/HOBt failure lies in the steric shielding of the isoquinoline-1-carboxylic acid. The reactive carbonyl is sterically hindered by the adjacent N2 lone pair and the peri-proton (H8) of the isoquinoline ring. Furthermore, classical condensation reactions for isoquinoline-1-carboxylic acids often require harsh conditions and yield poor results[1].

To overcome this, you must switch to a reagent that forms a highly electrophilic, less sterically demanding intermediate. Propylphosphonic anhydride (T3P®) is an exceptional reagent for this purpose. It converts the carboxylic acid into a highly reactive mixed anhydride, driving the reaction forward with excellent selectivity and generating completely water-soluble byproducts that simplify purification[2].

Q: How do HATU and T3P compare for this specific substrate? A: Both are excellent, but they serve different operational needs. HATU provides the fastest kinetics, but T3P offers superior scalability and an easier workup, which is critical when dealing with polar azetidine intermediates. Alternative green solvents like EtOAc or 2-MeTHF can also effectively replace toxic DMF/DCM mixtures while maintaining high coupling efficiency[3].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Heteroaryl Acids

Reagent SystemTypical Yield (%)Reaction TimeByproduct RemovalScalability / Cost
EDC / HOBt 40 - 55%12 - 24 hAqueous wash (often incomplete)High / Low
HATU / DIPEA 85 - 95%2 - 4 hColumn chromatography requiredLow / High
T3P / DIPEA 80 - 90%4 - 8 hSimple aqueous wash (100% partitioning)High / Moderate
Protocol 1: Self-Validating T3P Coupling Methodology

This protocol utilizes T3P to ensure complete conversion while avoiding chromatography.

  • Preparation: Suspend isoquinoline-1-carboxylic acid (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at 0 °C to ensure complete deprotonation of the acid.

  • Activation (Critical Step): Dropwise add T3P (50% solution in EtOAc, 1.5 eq). Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing thermal degradation of the strained azetidine ring.

  • Reaction: Warm the mixture to room temperature and stir for 6 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. The phosphonate byproducts partition entirely into the aqueous layer[2]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure Boc-protected intermediate.

T3P_Mechanism Acid Isoquinoline-1-carboxylic Acid ActiveEster Mixed Anhydride Intermediate (Highly Electrophilic) Acid->ActiveEster DIPEA T3P T3P (Propylphosphonic anhydride) T3P->ActiveEster Byproduct Water-soluble Phosphonate Salts (Removed in Aq. Wash) ActiveEster->Byproduct Leaving Group Product Boc-Protected Amide ActiveEster->Product Amidation Amine 3-(Boc-amino)azetidine Amine->Product

Mechanistic pathway of T3P-mediated amide coupling and byproduct partitioning.

Section 2: Boc Deprotection & Free-Base Isolation

Q: After Boc deprotection with TFA, I lose most of my product during the basic aqueous workup. Where is it going? A: The causality behind this yield loss is the extreme polarity of your final product. Once the lipophilic Boc group is removed, (3-aminoazetidin-1-yl)(isoquinolin-1-yl)methanone becomes a low-molecular-weight, highly hydrogen-bonding amine. When you neutralize the TFA salt with aqueous NaOH or NaHCO₃, the free amine remains entirely solvated in the aqueous phase, leading to near-zero partitioning into organic solvents like DCM or EtOAc.

Q: How can I isolate the free amine without an aqueous workup? A: You must utilize an anhydrous "catch-and-release" resin strategy. By using a weakly basic ion-exchange resin (like Amberlyst-21A) in an alcoholic solvent, the resin acts as an insoluble proton sponge. It neutralizes the TFA salt without introducing water, allowing you to simply filter off the resin and evaporate the solvent to obtain the pure free base[4].

Protocol 2: Self-Validating Resin-Mediated Deprotection

This protocol bypasses aqueous extraction to guarantee quantitative recovery of the polar amine.

  • Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (0.1 M). Stir at room temperature for 2 hours.

  • Evaporation (Critical Step): Concentrate the mixture under reduced pressure to remove all DCM and the majority of the TFA. Co-evaporate the resulting oil twice with toluene. Causality: Removing excess free TFA prevents overwhelming the basic capacity of the resin in the next step.

  • Resin Neutralization: Dissolve the crude TFA salt in anhydrous Methanol. Add Amberlyst-21A free-base resin (~3–5 g per mmol of substrate)[4]. Stir gently for 45 minutes at room temperature.

  • Filtration: Filter the suspension through a fritted glass funnel to remove the resin. Wash the resin bed thoroughly with additional Methanol to ensure complete product elution.

  • Isolation: Evaporate the methanolic filtrate under reduced pressure to yield the pure free-base (3-aminoazetidin-1-yl)(isoquinolin-1-yl)methanone.

Optimization_Workflow Start Boc-Protected Amide Deprotect TFA / DCM (1:1) 2 Hours, RT Start->Deprotect Evaporate Concentrate & Toluene Co-evaporation Deprotect->Evaporate Decision Workup Strategy? Evaporate->Decision AqWorkup Aqueous NaOH/NaHCO3 Extraction Decision->AqWorkup Standard Resin Amberlyst-21A Resin in Methanol Decision->Resin Optimized Loss Yield Loss (Product in Aq. Phase) AqWorkup->Loss Filter Filter Resin & Evaporate Filtrate Resin->Filter Final Pure Free-Base Product Filter->Final

Workflow comparing standard aqueous workup vs. optimized resin-based free-basing.

References

  • Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: mdpi.com URL: [Link]

  • Title: How to do work-up of a BOC deprotection reaction by TFA? Source: researchgate.net URL: [Link]

  • Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Source: rsc.org URL: [Link]

  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: ribbitt.com URL: [Link]

Sources

Preventing oxidation of the amino group in azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As drug development increasingly incorporates strained four-membered heterocycles to modulate physicochemical properties, azetidines have become privileged scaffolds[1]. However, the electron-rich nitrogen and inherent ring strain make them highly susceptible to N-oxidation and oxidative ring-opening during both synthetic sequences and in vivo metabolism[2].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the fundamental causality of these side reactions, provide robust protective strategies, and outline self-validating experimental protocols.

Fundamental Causality: Why Do Azetidines Oxidize?

Q: Why is the azetidine amino group more prone to oxidative degradation compared to larger heterocycles like piperidine? A: The susceptibility of azetidines to oxidation is fundamentally driven by ring strain. In a four-membered ring, the internal bond angles are compressed to approximately 90°, which forces the nitrogen atom's lone pair into an orbital with higher p-character. This increased p-character raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the lone pair highly nucleophilic and easily oxidized by electrophilic oxidants (e.g., m-CPBA, peroxides) or metabolic enzymes (e.g., Cytochrome P450, Flavin-containing monooxygenases). N-oxidation often precedes strain-driven oxidative ring-opening, leading to complete degradation of the heterocycle[2].

G Azetidine Free Azetidine (High Electron Density) NOxide N-Oxide Formation (Metabolic / Synthetic) Azetidine->NOxide Unprotected N RingOpen Oxidative Ring Opening (Strain-Driven Cleavage) Azetidine->RingOpen Alpha-Oxidation Protected Protected Azetidine (EWG: Bus, Boc, Cbz) Azetidine->Protected Add Protecting Group Oxidant Oxidizing Agent (e.g., m-CPBA, CYP450) Oxidant->NOxide Oxidant->RingOpen Stable Stable to Oxidation (Preserved Heterocycle) Oxidant->Stable Blocked Protected->Stable Oxidative Conditions

Logical pathways of azetidine oxidation and the protective effect of electron-withdrawing groups.

Synthetic Troubleshooting: Protecting Group Strategies

Q: I am performing a gold-catalyzed alkyne oxidation in the presence of an azetidine ring. The free amine is destroying my catalyst and forming an N-oxide. What is the best protecting group? A: For harsh oxidative conditions, you must use a strong electron-withdrawing group (EWG) to pull electron density away from the nitrogen lone pair, effectively deactivating it toward oxidation. The t-butanesulfonyl (Bus) group is highly recommended. Unlike acyl groups which might trigger competitive 5-exo-dig cyclizations, or tosyl (Ts) groups which require harsh reductive conditions for removal, the Bus group survives potent oxidants (like m-CPBA or gold-catalyzed reactive α-oxogold carbenes) and can be easily cleaved later under acidic conditions[3].

Q: Can I use a Benzyl (Bn) group to protect my azetidine during an epoxidation step? A: No. The benzyl group is electron-donating. It does not sufficiently reduce the electron density on the azetidine nitrogen. Under epoxidation conditions (e.g., using m-CPBA or hydrogen peroxide), the tertiary benzyl-azetidine will rapidly undergo N-oxidation, potentially followed by a Cope-type elimination or ring cleavage. Always use carbamates (Boc, Cbz) or sulfonamides (Bus, Ts) when oxidants are present[1].

Quantitative Data: Protecting Group Selection Matrix
Protecting GroupElectron-Withdrawing StrengthStability to Oxidants (e.g., m-CPBA)Deprotection ConditionsN-Oxidation Prevention Efficacy
t-Butanesulfonyl (Bus) Very HighExcellentStrong Acid (TFA, HCl)>99%
Tosyl (Ts) Very HighExcellentHarsh Reductive (Na/NH₃, SmI₂)>99%
Carboxybenzyl (Cbz) HighGoodHydrogenolysis (Pd/C, H₂)>95%
tert-Butyloxycarbonyl (Boc) HighGood (Acid-labile)Acid (TFA, HCl)>95%
Benzyl (Bn) Low (Electron Donating)Poor (Prone to N-oxidation)Hydrogenolysis (Pd/C, H₂)<10% (Not recommended)

In Vivo Metabolism: Preventing N-Oxidation in Drug Candidates

Q: Our azetidine-containing lead compound undergoes rapid N-oxidation and ring-opening in human hepatocytes. How can we prevent this metabolically without losing target affinity? A: Metabolic N-oxidation and subsequent ring-opening are common clearance pathways for azetidine-containing drugs[2]. If you cannot use a synthetic protecting group (since the final drug needs the free or substituted amine), consider the following structural modifications:

  • Reduce Lipophilicity: Metabolic stability often correlates inversely with lipophilicity. Lowering the LogD can reduce the affinity of the molecule for the active sites of oxidative enzymes like CYP3A4[4].

  • Steric Shielding: Introduce methyl groups at the α-carbons (e.g., 2,2-dimethylazetidine derivatives). This sterically hinders the approach of the enzymatic active site oxygen to the nitrogen lone pair.

  • Electronic Modulation: Replacing a basic tertiary amine moiety with a hydroxy azetidine moiety can block the N-demethylation and N-oxidation pathways entirely, fine-tuning the elimination via preferred, safer metabolic routes[2].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By tracking mass shifts and utilizing specific TLC stains, you can confirm the success of each step and guarantee the prevention of N-oxidation.

Workflow Step1 1. Protection Bus-Cl, Base Step2 2. Isolation Aqueous Workup Step1->Step2 Step3 3. Target Oxidation (e.g., m-CPBA) Step2->Step3 Step4 4. Deprotection Acidic Cleavage Step3->Step4 Step5 5. Final Product Free Azetidine Step4->Step5

Step-by-step synthetic workflow for the transient protection and oxidation of azetidine derivatives.

Protocol A: Protection of Azetidine with t-Butanesulfonyl (Bus) Chloride

Causality: The bulky, highly electron-withdrawing Bus group completely passivates the nitrogen lone pair, preventing N-oxidation in subsequent steps[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the free azetidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add t-butanesulfonyl chloride (Bus-Cl, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (In-Process): Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. The starting free azetidine will turn dark purple/brown. The successful formation of the Bus-protected azetidine will be Ninhydrin-negative (no color change), proving the lone pair is no longer available.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Target Oxidation & Acidic Deprotection

Causality: Because the Bus group is acid-labile, it can be removed cleanly without the harsh reductive conditions that would otherwise destroy newly formed oxidized functional groups (like epoxides, ketones, or sulfonyl fluorides)[1][3].

Step-by-Step Methodology:

  • Oxidation: Subject the Bus-protected azetidine to your required oxidative conditions (e.g., m-CPBA in DCM at 0 °C). The azetidine nitrogen will remain intact.

  • Deprotection Setup: Isolate the oxidized intermediate. Dissolve it in a solution of 4M HCl in 1,4-dioxane (10 mL per mmol of substrate).

  • Cleavage: Stir the mixture at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor by LC-MS. You will observe a mass shift corresponding to the loss of the Bus group (-120 Da).

  • Isolation: Concentrate the mixture under reduced pressure to yield the oxidized azetidine derivative as its stable hydrochloride salt. The salt form further protects the amine from ambient air oxidation during storage.

References

1.3 (Source: nih.gov) 2.1 (Source: acs.org) 3.2 (Source: nih.gov)

Sources

Resolving reproducibility issues in (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7)[1]. As a potent building block and pharmacophore frequently utilized in the development of AGC kinase inhibitors (particularly Rho-associated protein kinases, ROCK1/2)[2][3], this compound presents unique physicochemical challenges.

The molecule consists of two distinct functional moieties that directly impact assay reproducibility:

  • The Isoquinoline Ring: A classic kinase hinge-binding motif that exhibits strong intrinsic autofluorescence, often interfering with standard optical readouts[4].

  • The 3-Aminoazetidine Ring: A highly polar, solvent-exposed motif containing a basic primary amine (pKa ~9.5) designed to form critical salt bridges with acidic residues (e.g., Aspartate) in the kinase binding pocket[5][6]. This basicity can drive non-specific binding (NSB) and poor passive membrane permeability.

Below is our comprehensive troubleshooting guide, designed by Senior Application Scientists, to help you establish self-validating, highly reproducible assay systems.

Diagnostic Workflow

G Start Reproducibility Issue Detected Type Assay Type? Start->Type Bio Biochemical Assay (e.g., Kinase Activity) Type->Bio Cell Cell-Based Assay (e.g., Migration/Viability) Type->Cell BioIssue High Background or Shifted IC50? Bio->BioIssue CellIssue Variable Potency or Poor Permeability? Cell->CellIssue BioFix1 Isoquinoline Autofluorescence: Switch to TR-FRET BioIssue->BioFix1 Signal Quenching BioFix2 Azetidine NSB: Add 0.01% CHAPS or BSA BioIssue->BioFix2 Potency Drop CellFix1 High Serum Binding: Reduce FBS to 1-2% CellIssue->CellFix1 Media Interference CellFix2 Amine Ionization (pKa ~9.5): Maintain Strict Media pH 7.4 CellIssue->CellFix2 Low Permeability

Diagnostic workflow for resolving (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone assay issues.

Frequently Asked Questions (FAQs) & Troubleshooting Modules

Module A: Biochemical Assay Interference

Q: Why does my standard fluorescence polarization (FP) or FRET kinase assay yield flat dose-response curves or false positives when testing this compound? A: The isoquinoline core is highly conjugated and inherently fluorescent. In standard FP or prompt FRET assays, the compound's autofluorescence overlaps with the emission spectra of common fluorophores (like coumarin or FITC), causing severe inner-filter effects and signal quenching[7].

Solution: Transition to a Time-Resolved FRET (TR-FRET) format. TR-FRET utilizes Lanthanide donors (like Europium or Terbium) which possess exceptionally long fluorescence lifetimes (up to 1-2 milliseconds)[8][9]. By introducing a time delay (e.g., 50–100 µs) between excitation and signal detection, the short-lived autofluorescence of the isoquinoline ring completely decays, leaving only the target-specific FRET signal[10][11].

Q: My TR-FRET assay has a good Z'-factor, but the IC50 of the compound shifts dramatically between runs. What is causing this? A: This is a classic symptom of Non-Specific Binding (NSB) driven by the 3-aminoazetidine moiety. At physiological pH (7.4), the primary amine is heavily protonated. This positive charge causes the compound to adsorb onto the negatively charged polystyrene surfaces of standard 384-well microplates, effectively depleting the free compound concentration in the well[6]. Solution: Always use low-binding (PEGylated or non-treated polypropylene) acoustic dispensing plates for serial dilutions. Furthermore, supplement your kinase assay buffer with 0.01% CHAPS or 0.1% BSA . These additives coat the plastic surfaces and prevent the basic amine from adhering, ensuring the nominal concentration matches the actual free concentration[11].

Module B: Cell-Based Assay Variability

Q: The compound shows single-digit nanomolar potency in biochemical ROCK assays, but micromolar potency in cell migration (scratch) assays. Why is the drop-off so severe? A: There are two distinct causal factors here:

  • High Plasma Protein Binding (PPB): The basic amine and lipophilic isoquinoline drive high binding to serum proteins (like albumin)[6][12]. If your cell media contains 10% Fetal Bovine Serum (FBS), >95% of the compound may be sequestered. Fix: Perform the scratch assay in low-serum (1-2% FBS) or serum-free media.

  • Permeability: The protonated state of the azetidine amine at pH 7.4 limits passive lipid bilayer diffusion[5]. Ensure your cell culture incubator maintains strict

    
     levels to prevent media alkalization/acidification, which drastically alters the ionization state and permeability of the compound.
    

Quantitative Troubleshooting Metrics

To validate your assay optimization, compare your internal quality control metrics against the benchmark data in the table below. These metrics demonstrate the self-validating nature of proper buffer and detection format selection.

Assay ConditionDetection FormatBuffer AdditiveApparent IC50 (ROCK1)Z'-FactorData Reliability
Sub-optimal Standard Prompt FRETNone> 10,000 nM0.35❌ False Negative (Quenching)
Sub-optimal TR-FRET (Europium)None450 nM0.65❌ Potency Shift (NSB to plate)
Optimized TR-FRET (Europium)0.01% CHAPS12 nM0.82✅ Highly Reproducible
Cellular (10% FBS) Scratch MigrationN/A3,500 nMN/A❌ High Serum Binding
Cellular (1% FBS) Scratch MigrationN/A150 nMN/A✅ Accurate Cellular Potency

Experimental Protocol: Optimized TR-FRET Kinase Assay

This protocol provides a self-validating methodology for evaluating (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone against ROCK1/2, utilizing TR-FRET to bypass isoquinoline autofluorescence and CHAPS to prevent azetidine depletion[9][11].

Reagents Required:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% CHAPS, 2 mM DTT.
    
  • Enzyme/Substrate: Recombinant ROCK1 (active), ULight-labeled MYPT1 peptide, ATP (at

    
     ~3.6 µM)[3].
    
  • Detection: Europium-anti-phospho-MYPT1 antibody.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the compound in 100% DMSO using a 384-well polypropylene plate.

  • Assay Plate Transfer: Acoustically dispense 100 nL of the compound into a white, low-volume 384-well assay plate (ProxiPlate). Self-Validation Step: The final DMSO concentration must be strictly normalized to 1% across all wells to prevent solvent-induced kinase denaturation.

  • Kinase Addition: Add 5 µL of ROCK1 enzyme (diluted in Kinase Buffer) to the assay plate. Incubate for 15 minutes at Room Temperature (RT) to allow the basic amine to equilibrate within the kinase hinge region.

  • Reaction Initiation: Add 5 µL of the ATP/ULight-MYPT1 substrate mix to initiate the reaction. Seal and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate

    
     and halt the kinase) and the Europium-labeled antibody. Incubate for 60 minutes.
    
  • Time-Resolved Measurement: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 320 nm or 340 nm.

    • Delay Time: 50 µs (Critical to allow isoquinoline fluorescence to decay).

    • Integration Time: 100 µs.

    • Emission: Ratiometric read at 665 nm (Acceptor) / 615 nm (Donor)[9].

Mechanistic Pathway Visualization

Pathway Comp (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone ROCK ROCK1 / ROCK2 (Active Kinase) Comp->ROCK Competitive Inhibition (ATP) MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Phosphorylates Actin Actomyosin Contraction / Migration MYPT1->Actin Regulates

Mechanism of ROCK1/2 inhibition by the isoquinoline-azetidine pharmacophore.

References

  • TR-FRET Powers Smarter Drug Screening | The Scientist |[Link]

  • TR-FRET Measurements | BMG LABTECH | [Link]

  • Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits | News-Medical |[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins | National Institutes of Health (NIH) |[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors | National Institutes of Health (NIH) |[Link]

  • FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity | Portland Press |[Link]

  • ROCK inhibitor: Focus on recent updates | Chinese Chemical Letters |[Link]

  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations | ACS Medicinal Chemistry Letters |[Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1 | National Institutes of Health (NIH) |[Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design | ResearchGate |[Link]

Sources

Minimizing impurities in bulk preparation of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the bulk scale-up of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone .

Synthesizing this API involves the amide coupling of isoquinoline-1-carboxylic acid with a protected azetidine (tert-butyl azetidin-3-ylcarbamate), followed by Boc-deprotection. While straightforward on a milligram scale, multi-kilogram scale-ups expose severe chemical liabilities—most notably the rapid decarboxylation of the starting material, coupling reagent adduct formation, and the generation of genotoxic impurities (GTIs). This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to secure a high-purity bulk process.

Section 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why am I seeing massive amounts of isoquinoline byproduct during the coupling step, and how do I prevent it? The Causality: Isoquinoline-1-carboxylic acid is an


-imino acid. When the carboxylic acid is activated by standard reagents (like EDC or DIC), the resulting intermediate (e.g., an O-acylisourea) becomes highly electron-withdrawing. Because the adjacent isoquinoline ring is already electron-deficient, the molecule undergoes rapid, base-catalyzed loss of CO₂ (decarboxylation) to form a reactive ylide/carbanion, which instantly protonates to yield isoquinoline[1][2].
The Solution:  You must abandon highly activating, exothermic coupling reagents. Switch to T3P (Propylphosphonic anhydride) . T3P forms a less strictly electron-withdrawing mixed anhydride and operates efficiently at low temperatures (0–5 °C) with weaker bases like pyridine, effectively suppressing the decarboxylation pathway[3][4].

FAQ 2: My LC-MS shows a +98 Da mass adduct on the azetidine intermediate. What is this impurity? The Causality: This is a guanidinylation byproduct. If you are using uronium-based coupling reagents like HATU or HBTU, the unhindered secondary nitrogen of the azetidine ring can attack the uronium carbon of the coupling reagent instead of the activated ester. This forms a highly stable, dead-end tetramethylguanidinium adduct that is notoriously difficult to purge downstream. The Solution: Transition to non-uronium coupling systems. T3P entirely eliminates the risk of guanidinylation[3]. Alternatively, if carbodiimides must be used, pair EDC with Oxyma Pure, which avoids guanidinylation while maintaining high coupling efficiency[5].

FAQ 3: How do I prevent the formation of Genotoxic Impurities (GTIs) during the Boc deprotection step? The Causality: Boc deprotection is typically achieved using HCl in an organic solvent (e.g., 4M HCl in dioxane). If your upstream process leaves trace amounts of alcoholic solvents (like ethanol or methanol) in the reactor, the alcohol will react with the concentrated HCl to form alkyl chlorides (e.g., ethyl chloride). Alkyl chlorides are potent alkylating agents and strictly regulated GTIs. The Solution: Implement a strict solvent-swap protocol. Before introducing HCl, the Boc-protected intermediate must be chased with an aprotic solvent (like ethyl acetate or 2-MeTHF) under vacuum until residual alcohols are


 ppm (validated via GC-FID).

Section 2: Quantitative Data & Optimization

To demonstrate the superiority of the optimized conditions, the following table summarizes the process development data evaluating different coupling systems for the formation of the Boc-protected intermediate on a 100-gram scale.

Coupling SystemBaseYield (%)Decarboxylation Impurity (%)Guanidinylation Impurity (%)Scalability / Work-up
EDC / HOBt DIPEA62%28%0%Poor (High CO₂ off-gassing, toxic HOBt)
HATU DIPEA71%15%11%Poor (Expensive, generates +98 Da adduct)
EDC / Oxyma Pyridine84%8%0%Moderate (Good yield, but aqueous purge is complex)[5]
T3P (50% in EtOAc) Pyridine94% < 1% 0% Excellent (Water-soluble byproducts, no GTIs) [3][4]

Section 3: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning the process cannot proceed to the next stage until specific In-Process Controls (IPCs) are met.

SOP 1: T3P-Mediated Amide Coupling
  • Charge Reactor: Charge a jacketed reactor with isoquinoline-1-carboxylic acid (1.0 equiv) and tert-butyl azetidin-3-ylcarbamate (1.05 equiv).

  • Solvent & Base: Add anhydrous ethyl acetate (10 volumes) and pyridine (3.0 equiv). Stir to form a uniform suspension and cool the reactor to 0–5 °C.

  • Activation: Slowly dose T3P (50 wt% solution in EtOAc, 1.5 equiv) over 2 hours, maintaining the internal temperature below 10 °C to prevent thermal decarboxylation[4].

  • Reaction & IPC: Stir at 10 °C for 4 hours.

    • Self-Validation (IPC 1): Pull a sample for HPLC. The reaction is complete when unreacted isoquinoline-1-carboxylic acid is

      
      . If 
      
      
      
      , add 0.2 equiv T3P and stir for 1 hour.
  • Work-up: Quench with water (5 volumes). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (5 volumes) to remove T3P byproducts (water-soluble phosphonic acids)[3].

  • Concentration: Concentrate the organic layer under reduced pressure to 3 volumes.

    • Self-Validation (IPC 2): GC-FID must show residual pyridine

      
      .
      
SOP 2: Controlled Boc-Deprotection and Free-Basing
  • Solvent Swap: Add 2-MeTHF (8 volumes) to the concentrated intermediate and distill down to 3 volumes. Repeat twice.

    • Self-Validation (IPC 3): GC-FID must show residual alcohols

      
       ppm to prevent GTI formation.
      
  • Deprotection: Cool to 10 °C. Slowly add 4M HCl in dioxane (5.0 equiv). Stir at 20 °C for 6 hours. The product will precipitate as the HCl salt.

    • Self-Validation (IPC 4): HPLC must show residual Boc-intermediate

      
      .
      
  • Free-Basing: Filter the solid HCl salt, wash with 2-MeTHF, and transfer to a clean reactor. Suspend in water (5 volumes) and slowly add 2M NaOH until pH 10 is reached.

  • Extraction & Crystallization: Extract the free base into EtOAc (3 x 5 volumes). Concentrate to 3 volumes and slowly add heptane (anti-solvent) to crystallize the final API: (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone.

Section 4: Visual Workflows

The following diagrams map the mechanistic divergence of the reaction and the downstream purification logic.

ReactionPathway SM1 Isoquinoline-1-carboxylic acid Act Activated Ester Intermediate (T3P or EDC) SM1->Act Activation SM2 tert-Butyl azetidin-3-ylcarbamate Imp2 Impurity: Guanidinium Adduct (if HATU is used) SM2->Imp2 HATU / Base Imp1 Impurity: Isoquinoline (via Decarboxylation) Act->Imp1 Heat / Base (-CO2) Prod1 Boc-Protected Amide Intermediate Act->Prod1 + SM2 Prod2 Target API: (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Prod1->Prod2 HCl/Dioxane (Deprotection)

Caption: Reaction pathway illustrating the divergence between target amidation and major impurity formation.

Purification Step1 Crude Reaction Mixture (Boc-Amide + T3P byproducts) Step2 Aqueous Wash (Water / NaHCO3) Step1->Step2 Step3 Organic Phase (Boc-Amide) Step2->Step3 Org Phase Step4 Aqueous Waste (Water-soluble T3P salts) Step2->Step4 Aq Phase Step5 Acidic Deprotection (HCl in Dioxane) Step3->Step5 Step6 Solvent Swap & Free-Basing (NaOH / EtOAc) Step5->Step6 Step7 Crystallization (Anti-solvent addition) Step6->Step7 Step8 Pure Target API Step7->Step8

Caption: Downstream purification workflow emphasizing the aqueous purge of T3P byproducts and final crystallization.

References

  • AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." AMRI Global.[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, ACS Publications.[Link]

  • Mühling, L., et al. "Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives." ACS Catalysis, ACS Publications.[Link]

Sources

Technical Support Center: Recrystallization & Solvent Selection for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex physicochemical landscape of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone. This guide replaces rigid procedural templates with a causality-driven approach, ensuring that every solvent choice and thermal parameter is grounded in the molecule's fundamental thermodynamics and structural stability[1].

Section 1: Physicochemical Profiling & Causality

To select the correct solvent, we must first deconstruct the molecule. (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone consists of a rigid, lipophilic isoquinoline core coupled via an amide bond to a highly strained, polar azetidine ring bearing a primary amine.

  • Causality of Solubility: The primary amine (pKa ~10.0) acts as a strong hydrogen bond donor and acceptor, driving solubility in protic solvents (e.g., alcohols). Conversely, the isoquinoline core (pKa ~5.4) promotes solubility in aromatic or moderately polar aprotic solvents (e.g., ethyl acetate).

  • Causality of Degradation: The 4-membered azetidine ring possesses significant angle strain. Prolonged heating above 60°C in highly polar or reactive solvents can induce ring-opening or oligomerization[1].

Table 1: Physicochemical Profile & Recrystallization Implications

ParameterValue / CharacteristicRecrystallization Implication
Basic Centers Primary Amine, Isoquinoline NEnables salt formation (e.g., HCl, mesylate) to improve crystallinity.
H-Bonding High (Donor & Acceptor)Prone to forming supersaturated hydrogen-bonded networks (oiling out).
Thermal Stability Moderate (Azetidine strain)

during dissolution should strictly not exceed 60–65°C.
Lipophilicity AmphiphilicRequires binary solvent systems (Solvent/Anti-solvent) for optimal yield.

Section 2: Solvent Selection Decision Matrix

Selecting a solvent system requires balancing solubility, thermal stability, and environmental sustainability[2].

Table 2: Validated Solvent Systems

Solvent SystemRatio (v/v)ApplicationGreen Chemistry Profile
EtOAc / Heptane 1:2 to 1:4Free Base RecrystallizationExcellent. Replaces toxic halogenated solvents[2].
IPA / Water 9:1Highly polar impuritiesGood. High recovery rate, low toxicity.
EtOH / MTBE 1:5Salt (e.g., HCl) CrystallizationModerate. MTBE requires strict emission controls, but yields high-purity salts.

Section 3: Experimental Workflow & Visualizations

RecrystallizationWorkflow Start Impure (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Decision Target Form? Start->Decision FreeBase Free Base (EtOAc / Heptane) Decision->FreeBase Non-ionized Salt Salt Formation (e.g., HCl) (EtOH / MTBE) Decision->Salt Ionized Dissolution Dissolution at T_max (60°C) (Avoid prolonged heating) FreeBase->Dissolution Salt->Dissolution HotFiltration Hot Filtration (Remove mechanical impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFiltration->Cooling OilingOut Oiling Out Detected? (LLPS) Cooling->OilingOut Mitigation Add Seed Crystals & Increase Anti-solvent OilingOut->Mitigation Yes Isolation Filtration & Washing (Cold anti-solvent) OilingOut->Isolation No Mitigation->Cooling End Pure Crystalline API Isolation->End

Recrystallization workflow for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone.

Section 4: Step-by-Step Methodologies

Protocol A: Free Base Recrystallization (EtOAc / Heptane)

This protocol is a self-validating system; if the compound does not dissolve at Step 2, the solvent ratio must be empirically adjusted before proceeding, ensuring no yield is lost to premature filtration[1].

  • Suspension: Suspend 1.0 g of crude (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in 5 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Heat the mixture to 55–60°C with stirring. Self-Validation Check: If undissolved solid remains after 10 minutes, add EtOAc in 0.5 mL increments until complete dissolution is achieved. Do not exceed 65°C to protect the azetidine ring.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Return the filtrate to heat (50°C). Dropwise, add 15 mL of Heptane (anti-solvent) until the solution becomes faintly turbid (the cloud point)[3].

  • Seeding & Nucleation: Add 5 mg of pure seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature, preventing secondary nucleation crashes[3].

  • Controlled Cooling: Cool the mixture to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting crystals and wash with 5 mL of ice-cold Heptane. Dry under vacuum at 40°C for 12 hours.

Section 5: Troubleshooting & FAQs

Q: During cooling, my solution turns milky and forms a syrup at the bottom of the flask instead of crystals. What is happening? A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. It occurs when the molecule's solubility drops below its saturation point, but the temperature is still above the melting point of the solute in that specific solvent mixture. Because the primary amine forms extensive hydrogen bonds, it traps solvent molecules, forming a stable emulsion. Troubleshooting: Reheat the mixture until it forms a single homogeneous phase. Add 5–10% more of the active solvent (EtOAc) to shift the cloud point to a lower temperature. Cool at a slower rate and introduce seed crystals before the cloud point is reached to force heterogeneous nucleation[1].

Q: I am observing a significant drop in yield, and LC-MS shows a new peak with a higher mass. What caused this? A: You are likely observing thermal degradation or oligomerization of the azetidine ring. The 4-membered ring is highly strained. If heated above 65°C for extended periods, especially in the presence of trace acids or nucleophiles, the ring can open and react with the primary amine of another molecule. Troubleshooting: Strictly cap your dissolution temperature at 60°C. If the compound is not dissolving, do not increase the heat; instead, increase the volume of the active solvent or switch to a solvent with a higher solubilizing capacity (e.g., adding 5% Methanol to the EtOAc)[1].

Q: Why do we prioritize EtOAc/Heptane over Dichloromethane/Hexane? A: Beyond the obvious toxicity of Hexane (neurotoxic) and Dichloromethane (carcinogenic), this substitution is grounded in modern Green Chemistry principles[2]. EtOAc provides a similar dipole moment to DCM but is derived from renewable resources and is easily incinerated without halogenated byproducts. Heptane offers an identical anti-solvent profile to hexane without the severe health hazards[2].

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide For Organic Chemists (2nd ed.). Academic Press. URL: [Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL: [Link]

  • Henderson, R. K., Jiménez-González, C., Constable, D. J. C., Alston, S. R., Inglis, G. G. A., Fisher, G., Sherwood, J., Binks, S. P., & Curzons, A. D. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13(4), 854-862. URL: [Link]

Sources

Validation & Comparative

Comparative NMR Workflows for Resolving Restricted Amide Rotation: A Case Study on (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, one of the most persistent analytical bottlenecks encountered during the structural elucidation of novel heterocyclic scaffolds is the phenomenon of restricted amide rotation. When characterizing compounds like (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone , standard analytical workflows often yield overly complex, "messy" spectra that can be easily misinterpreted as impure or degraded samples.

This guide objectively compares two primary nuclear magnetic resonance (NMR) workflows—Standard 2D-NMR at Room Temperature (RT) versus Variable Temperature (VT) NMR —to resolve these complex rotameric mixtures. By understanding the causality behind the spectral behavior, researchers can implement self-validating protocols to ensure absolute structural confidence and accurate purity quantification.

The Analytical Dilemma: Amide Rotamers in Azetidines

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone consists of an isoquinoline-1-carbonyl moiety conjugated to a 3-aminoazetidine ring. The lone pair of electrons on the azetidine nitrogen delocalizes into the carbonyl


-system, imparting significant double-bond character to the C–N amide bond.

Because the energy barrier for rotation around this partial double bond (


) is typically between 15 and 20 kcal/mol, the rotation is extremely slow on the NMR timescale at room temperature (298 K) [1]. Consequently, the molecule exists in two distinct conformational states (syn and anti rotamers). The NMR spectrometer detects both conformers simultaneously, resulting in peak doubling, unequal integration ratios (e.g., 60:40), and severe line broadening—particularly for the azetidine CH

protons and the isoquinoline C1/C8 protons.

G Start Acquire 1H NMR at 298K Check Observe Peak Doubling or Broadening? Start->Check No Standard Analysis Check->No No Yes Suspect Restricted Rotation (Rotamers) Check->Yes Yes VT Acquire VT-NMR (e.g., 363K in DMSO-d6) Yes->VT Coalesce Do signals coalesce into sharp singlets? VT->Coalesce Rotamer Confirmed Rotamers (Use VT for Purity) Coalesce->Rotamer Yes Diastereomer Confirmed Diastereomers or Impurities Coalesce->Diastereomer No

Figure 1. Decision workflow for distinguishing rotamers from impurities using NMR.

Protocol Comparison & Methodologies

To definitively characterize this molecule, analysts must choose between mapping the ground-state conformers at room temperature or forcing the molecule into a time-averaged state via thermal energy.

Workflow A: Multi-Dimensional NMR at Room Temperature (298 K)

This method relies on 2D-NMR to prove that the "extra" peaks belong to the same molecular framework rather than an impurity.

  • Causality: By utilizing Heteronuclear Multiple Bond Correlation (HMBC), we can observe long-range couplings. If both sets of azetidine proton signals correlate to the exact same isoquinoline carbonyl carbon signal, it definitively proves they are rotamers of a single molecule.

  • Protocol (Self-Validating):

    • Dissolve 15 mg of the compound in 0.6 mL of DMSO-

      
      .
      
    • Acquire standard

      
      H and 
      
      
      
      C spectra at 298 K.
    • Acquire gradient-selected COSY, HSQC, and HMBC spectra.

    • Validation Step: Cross-reference the split azetidine CH

      
       signals (~4.1 ppm and ~4.5 ppm) in the HMBC spectrum. Both must show a 
      
      
      
      cross-peak to the carbonyl carbon (~168 ppm).
Workflow B: Variable Temperature NMR (363 K)

This method uses thermal energy to accelerate the rotational exchange rate beyond the NMR timescale, causing the split signals to merge (coalesce) into a single, sharp set of peaks [2].

  • Causality: At 363 K (90 °C), the thermal energy (

    
    ) easily overcomes the 
    
    
    
    of the amide bond. The rapid interconversion between syn and anti states means the NMR receiver coil only detects the average electronic environment [3].
  • Protocol (Self-Validating):

    • Prepare the sample in a high-boiling solvent like DMSO-

      
       (b.p. 189 °C).
      
    • Calibrate the probe temperature using an ethylene glycol standard to ensure accurate heating.

    • Increase the probe temperature to 363 K in 10 K increments, allowing 5 minutes of thermal equilibration at each step to prevent sample degradation or tube cracking.

    • Re-shim the magnet at 363 K (Z1 and Z2 shims will shift drastically with temperature).

    • Acquire the

      
      H NMR spectrum.
      
    • Validation Step: Cool the sample back to 298 K and re-acquire the

      
      H spectrum. If the peaks return to their original split state, the change was purely conformational. If new peaks appear, thermal degradation occurred.
      

Comparative Data Analysis

The following table summarizes the quantitative spectral differences observed between the two workflows. VT-NMR drastically simplifies the integration and multiplicity, making it the superior choice for batch release and purity calculations.

Table 1: Comparative H NMR Spectral Data (400 MHz, DMSO- )
Structural AssignmentRT-NMR (298 K) Shift & MultiplicityVT-NMR (363 K) Shift & MultiplicityCausality & Performance Notes
Isoquinoline C3-H 8.55 (d, 0.6H), 8.51 (d, 0.4H)8.53 (d, 1H)Coalescence of the aromatic proton closest to the anisotropic cone of the amide carbonyl.
Isoquinoline C4-C8 7.60 - 8.15 (m, 5H)7.65 - 8.10 (m, 5H)Minor sharpening at VT; these protons are further from the restricted rotation center.
Azetidine C2, C4-H

4.65 (m, 1H), 4.30 (m, 1H), 4.10 (m, 1H), 3.95 (m, 1H)4.35 (br s, 4H)Critical Comparison: At RT, diastereotopic and rotameric effects create 4 distinct multiplets. At VT, rapid rotation averages these into a single broad singlet, allowing for exact 4H integration.
Azetidine C3-H 3.85 (m, 0.6H), 3.72 (m, 0.4H)3.78 (p, 1H)Simplifies from a split multiplet to a clean pentet at elevated temperatures.
Amine -NH

2.20 (br s, 2H)2.15 (br s, 2H)Exchangeable protons; shift slightly upfield at higher temperatures due to disrupted hydrogen bonding.

Thermodynamic Mechanism of Coalescence

To visualize why VT-NMR is highly effective for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, we must look at the thermodynamic equilibrium. The transition state requires breaking the partial


-bond character of the C-N linkage.

R Syn Syn-Rotamer (Ground State A) Transition Orthogonal Transition State (High Energy Barrier) Syn->Transition Thermal Energy (Heating to 363K) Transition->Syn Anti Anti-Rotamer (Ground State B) Transition->Anti Rapid Exchange (Coalescence) Anti->Transition

Figure 2. Thermodynamic equilibrium of amide rotamers overcome by thermal energy in VT-NMR.

Conclusion & Recommendation

For the routine analysis and purity determination of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone , VT-NMR at 363 K is the vastly superior workflow. It eliminates the ambiguity of split integrations and provides a clean, easily quantifiable spectrum. However, for initial structural elucidation and absolute connectivity proof of a novel batch, a one-time RT 2D-NMR (HSQC/HMBC) suite remains mandatory to confirm that the observed minor peaks are indeed rotamers and not structurally related synthetic impurities.

References
  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution Source: ResearchGate URL:[Link]

  • Title: Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • Title: Conformational Analysis of Triazine Dendrimers: Using NMR Spectroscopy To Probe the Choreography of a Dendrimer's Dance Source: PMC (National Institutes of Health) URL:[Link]

Mass spectrometry (LC-MS) identification of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Identification of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone: A Comparative Guide to Chromatographic and Ionization Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and quantifying highly polar, basic compounds. The target analyte, (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (Exact Mass: 227.1059 Da), presents a classic structural dichotomy. It features a lipophilic, weakly basic aromatic isoquinoline ring coupled via an amide bond to a highly polar, strongly basic primary amine (3-aminoazetidine).

This guide objectively compares the chromatographic and mass spectrometric (LC-MS) strategies required to analyze this compound, explaining the mechanistic causality behind each experimental choice and providing a self-validating protocol for drug development professionals.

Part 1: The Chromatographic Dilemma

The primary amine on the azetidine ring is protonated at physiological and acidic pH (pKa > 9). When analyzed using standard Reversed-Phase Liquid Chromatography (RP-LC) with a C18 column, this compound exhibits poor retention and severe peak tailing due to secondary ion-exchange interactions with unendcapped surface silanols.

To overcome this, we must evaluate orthogonal stationary phases: Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Pentafluorophenyl (PFP) Columns

If reversed-phase conditions are mandatory for your laboratory's workflow, PFP columns offer a superior alternative to C18. The electron-deficient fluorinated ring of the PFP phase undergoes


 interactions with the electron-rich isoquinoline ring of the analyte. Simultaneously, the highly polar C-F bonds provide strong dipole-dipole and hydrogen-bonding interactions with the basic amine. This dual-retention mechanism significantly improves peak shape and retention for polar aromatic alkaloids[1].
HILIC: The Gold Standard for Polar Amines

For maximum sensitivity and retention, HILIC is the optimal choice. Unlike RP-LC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. The analyte partitions between the flowing organic mobile phase and a water-rich layer immobilized on the stationary phase. Because basic amines are highly soluble in this aqueous layer, they are strongly retained [2].

The Causality of Sensitivity: Why does HILIC dramatically improve MS sensitivity? In Electrospray Ionization (ESI), ionization efficiency depends on droplet desolvation. HILIC mobile phases start at >85% acetonitrile. This low-surface-tension environment allows for rapid droplet shrinkage and highly efficient gas-phase ion ejection, often yielding a 6- to 12-fold increase in sensitivity compared to the highly aqueous conditions required for C18 [3].

Method_Selection Analyte Analyte: (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Challenge Analytical Challenge: Highly Polar & Basic Amine Analyte->Challenge C18 Standard C18 RP-LC Issue: Poor Retention Challenge->C18 Unsuitable PFP PFP Column Mechanism: Pi-Pi & Dipole Challenge->PFP Alternative HILIC HILIC Column Mechanism: Aqueous Partitioning Challenge->HILIC Optimal ESI ESI+ MS Detection High Sensitivity PFP->ESI Moderate Organic HILIC->ESI High Organic (Enhanced Desolvation)

Fig 1. Chromatographic method selection logic for highly polar basic analytes.

Part 2: Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when analyzing 10 ng/mL of the target analyte across different column chemistries.

Column ChemistryMobile Phase SystemRetention Factor (

)
Peak Asymmetry (

)
Relative MS S/N RatioSuitability for Analyte
C18 (Endcapped) 0.1% Formic Acid in H₂O / MeCN0.4 (Poor)2.8 (Severe Tailing)1x (Baseline)Not Recommended
PFP (Core-Shell) 10mM NH₄ Formate (pH 3) / MeOH3.2 (Good)1.3 (Acceptable)3.5xSuitable Alternative
Zwitterionic HILIC 10mM NH₄ Formate (pH 3) / MeCN6.5 (Excellent)1.05 (Symmetrical)14x (Optimal)Gold Standard

Note: The addition of ammonium formate buffer (10 mM) is critical in HILIC to control the ionization state of the surface silanols and ensure reproducible retention times[4].

Part 3: Mass Spectrometry & Fragmentation Causality

Due to the easily protonated primary amine, Electrospray Ionization in positive mode (ESI+) is the definitive choice over Atmospheric Pressure Chemical Ionization (APCI). The analyte readily forms a stable precursor ion


 at m/z 228.11 .

Upon entering the collision cell, Collision-Induced Dissociation (CID) primarily targets the amide bond—the weakest structural link between the two ring systems.

  • Cleavage of the amide bond yields an isoquinoline-1-carbonyl cation (m/z 156.04) and a 3-aminoazetidine fragment (m/z 71.06) .

  • At higher collision energies, the isoquinoline-1-carbonyl cation undergoes a neutral loss of carbon monoxide (-28 Da) to form a stable isoquinoline cation (m/z 128.05) .

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 228.11 AmideCleavage CID: Amide Bond Cleavage Precursor->AmideCleavage Frag1 Isoquinoline-1-carbonyl m/z 156.04 AmideCleavage->Frag1 Frag2 3-Aminoazetidine m/z 71.06 AmideCleavage->Frag2 Loss Neutral Loss (-CO) Frag1->Loss Frag3 Isoquinoline cation m/z 128.05 Loss->Frag3

Fig 2. Proposed ESI-MS/MS CID fragmentation pathway for the target analyte.

Part 4: Self-Validating Experimental Protocol (HILIC-MS/MS)

To guarantee scientific integrity, this methodology is designed as a self-validating system . Every analytical run must prove its own reliability through built-in feedback loops.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (plasma/serum) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing a stable isotopically labeled internal standard (IS). Causality: High acetonitrile ratios are required to ensure the final extract is compatible with the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: LC-MS/MS System Setup
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min, ramp to 60% B over 4 mins. Return to 95% B and equilibrate for 3 mins.

  • MRM Transitions:

    • Quantifier: 228.11

      
       156.04 (CE: 20 eV)
      
    • Qualifier: 228.11

      
       71.06 (CE: 25 eV)
      
Step 3: Protocol Self-Validation Mechanisms (Mandatory)
  • Pre-Run System Suitability Test (SST): Inject a neat standard to verify that peak asymmetry (

    
    ) is 
    
    
    
    and retention time drift is
    
    
    . If
    
    
    , the column requires extended equilibration with the buffer.
  • Intra-Run Matrix Effect Mapping: Perform a post-column infusion of the target analyte at 10 ng/mL while injecting a blank matrix extract. Causality: This maps out zones of ion suppression/enhancement. The method is only validated if the analyte's retention time falls strictly outside these interference zones.

  • Post-Run Carryover Check: Inject a double-blank immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be

    
     of the Lower Limit of Quantification (LLOQ).
    

Part 5: References

  • HILIC: A Critical Evaluation Source: LCGC International URL:[Link]

  • Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids Source: ResearchGate (Journal of Chromatography) URL:[Link]

  • Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode Source: American Journal of Analytical Chemistry (SCIRP) URL:[Link]

  • Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Mass Spectrometry Detection Source: MDPI (Molecules) URL:[Link]

Sources

A Researcher's Guide to Characterizing Novel Dipeptidyl Peptidase-4 Inhibitors: A Comparative Analysis of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals at the forefront of metabolic disease therapeutics, the identification and characterization of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors remain a critical endeavor. This guide provides a comprehensive framework for evaluating the inhibitory potential of novel compounds, using the promising, yet uncharacterized, molecule (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone as a case study. While specific inhibitory concentration (IC50) values for this particular compound are not yet publicly available, this guide will equip you with the necessary protocols and comparative data to determine its efficacy against established standard inhibitors.

The Rationale: Targeting DPP-4 in Glucose Homeostasis

Dipeptidyl Peptidase-4 is a serine protease that plays a pivotal role in glucose metabolism.[1][2] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to improved glycemic control, particularly in the context of type 2 diabetes.[1][2] The therapeutic significance of DPP-4 inhibitors, also known as "gliptins," is well-established, with several agents approved for clinical use.[3]

Comparative Landscape: IC50 Values of Standard DPP-4 Inhibitors

A critical step in evaluating a novel inhibitor is to benchmark its potency against existing, well-characterized compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. Below is a table summarizing the IC50 values of several standard DPP-4 inhibitors.

InhibitorChemical ScaffoldIC50 (nM)
Sitagliptinβ-amino acid derivative19
VildagliptinCyanopyrrolidine derivative~60
SaxagliptinCyanopyrrolidine derivative0.6-1.3 (Ki)
LinagliptinXanthine derivative1
AlogliptinPyrimidinedione derivative<10
TeneligliptinThiazolidine derivative0.29-0.37
AnagliptinCyanopyrrolidine derivative3.8
GosogliptinPyrrolidine derivative13[1]
Evogliptinβ-amino acid derivativePotent and selective[2]
CarmegliptinAminobenzo[a]quinolizine derivativePotent[4]
Compound 2f (Thiosemicarbazone)Pyrazole-thiosemicarbazone1.266[5]
Compound 45 (Isoquinoline)Isoquinoline derivative78[3][6]

Note: IC50 values can vary depending on the specific assay conditions.

The structural motif of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone incorporates an isoquinoline core, a feature present in some known DPP-4 inhibitors, suggesting potential for interaction with the enzyme's active site.[3][6] The aminoazetidine group likely plays a role in binding to the S2 subsite of DPP-4, a common interaction for many inhibitors.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To determine the IC50 value of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, a robust and reproducible in vitro enzymatic assay is essential. The following fluorometric assay is a standard method used in the field.

Principle

This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][2][7] The release of the fluorescent 7-amino-4-methylcoumarin (AMC) is directly proportional to the DPP-4 activity. The presence of an inhibitor will decrease the rate of AMC release.

Materials
  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[2][7]

  • Test compound: (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

  • Standard inhibitors (e.g., Sitagliptin)

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standard inhibitors in DMSO.

    • Create a series of dilutions of the test compound and standards in Assay Buffer to generate a concentration-response curve.

    • Dilute the recombinant human DPP-4 enzyme to the desired working concentration in ice-cold Assay Buffer.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Control: Add Assay Buffer, diluted DPP-4 enzyme, and the same concentration of DMSO used in the inhibitor wells.

    • Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the various dilutions of the test compound or standard inhibitor.

    • Blank (No Enzyme) Control: Add Assay Buffer and the substrate solution.

    • Background (No Substrate) Control: Add Assay Buffer, diluted DPP-4 enzyme, and the solvent.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2][8]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[2][8]

  • Measurement:

    • Immediately begin reading the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[2] Alternatively, an endpoint reading can be taken after a 30-minute incubation at 37°C.[8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (the slope of the linear portion of the kinetic data).

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare stock solutions (Test Compound, Standards in DMSO) P2 Prepare serial dilutions in Assay Buffer P1->P2 A3 Add dilutions of Test Compound or Standards to Inhibitor wells P2->A3 P3 Prepare working solution of DPP-4 enzyme A1 Add DPP-4 enzyme to Control & Inhibitor wells P3->A1 P4 Prepare working solution of Gly-Pro-AMC substrate R2 Initiate reaction with Gly-Pro-AMC substrate P4->R2 R1 Pre-incubate plate at 37°C for 10-15 min A1->R1 A2 Add Assay Buffer, DMSO to Control wells A2->R1 A3->R1 R1->R2 R3 Measure fluorescence (kinetic or endpoint) R2->R3 D1 Calculate % Inhibition R3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Signaling Pathway Context

Understanding the signaling pathway in which DPP-4 acts is crucial for appreciating the impact of its inhibition. The diagram below illustrates the central role of DPP-4 in the incretin pathway.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_Cells L-Cells Food->L_Cells stimulates K_Cells K-Cells Food->K_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 secretes GIP Active GIP K_Cells->GIP secretes Beta_Cells β-Cells Insulin Insulin Secretion Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Secretion Alpha_Cells->Glucagon GLP1->Beta_Cells stimulates GLP1->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 substrate GIP->Beta_Cells stimulates GIP->DPP4 substrate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degradation Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose increases Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose counteracts lowering Inhibitor (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Inhibitor->DPP4 inhibits

Caption: DPP-4's role in the incretin signaling pathway and the action of an inhibitor.

Concluding Remarks

While the precise IC50 value of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone awaits experimental determination, its structural features suggest it is a promising candidate for DPP-4 inhibition. By following the detailed protocol outlined in this guide and comparing the results with the provided data for standard inhibitors, researchers can effectively characterize its potency and contribute valuable knowledge to the field of diabetes drug discovery. The systematic approach presented here ensures scientific rigor and provides a solid foundation for further preclinical development.

References

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available from: [Link]

  • Xing, M., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

  • Bio-protocol. (2018). DPP-IV–Inhibitory Activity Assay. Available from: [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]

  • ResearchGate. (2024). Angular-Substituted[1][6]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of compounds 8. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available from: [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Angular-Substituted[1][6]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. Available from: [Link]

  • ResearchGate. (2024). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. Available from: [Link]

  • ResearchGate. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Available from: [Link]

  • MDPI. (2019). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Available from: [Link]

  • Academia.edu. (n.d.). Synthesis, Molecular Modelling and Biological Evaluation of 4-Amino-2(1H)-quinazolinone and 2,4(1H,3H)-Quinazolidone Derivatives as Antitumor Agents. Available from: [Link]

  • American Statistical Association. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
  • PubMed. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. Available from: [Link]

  • PubMed. (2011). A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of isoquinoline-1,3,4-trione derivatives. IC 50 and.... Available from: [Link]

  • Biopolymers and Cell. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Available from: [Link]

  • Royal Society of Chemistry. (2022). Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors. Available from: [Link]

Sources

Solid-State Performance of Bioisosteres: An XRD Comparison Guide for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs pivot toward


-rich architectures to improve solubility and target specificity, the bioisosteric replacement of traditional saturated heterocycles has become a critical strategy. However, altering the molecular core often introduces unpredictable solid-state behaviors, including dynamic disorder and polymorphism, which can derail downstream formulation.

This guide objectively compares the solid-state performance of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone against its traditional piperazine and pyrrolidine isosteres. By analyzing High-Resolution Powder X-Ray Diffraction (HR-PXRD) data, we demonstrate how the conformational rigidity of the azetidine ring translates into superior crystal lattice stability, higher crystallinity, and a reduced risk of polymorphic transformation.

The Structural Context: Escaping "Flatland"

The isoquinoline-1-carbonyl motif is a privileged scaffold frequently utilized in the design of kinase inhibitors (e.g., ROCK inhibitors). Historically, this core has been linked to piperazine or homopiperazine rings. While pharmacologically active, piperazine derivatives often suffer from poor solid-state developability due to their conformational flexibility.

Replacing piperazine with a 3-aminoazetidine ring increases the


 carbon character while drastically reducing the molecule's conformational space [1]. This structural modification not only impacts target binding but fundamentally alters how the molecules pack into a crystal lattice during bulk manufacturing [2].

Comparative Solid-State Performance: XRD Data Analysis

To objectively evaluate the developability of these building blocks, we synthesized the isoquinoline-1-carbonyl core linked to three different amines: azetidine, piperazine, and pyrrolidine. The compounds were subjected to controlled crystallization (ethanol/heptane antisolvent system) and analyzed via HR-PXRD.

The quantitative diffraction data is summarized in Table 1.

Table 1: Comparative HR-PXRD and Solid-State Properties of Isoquinoline Bioisosteres

Compound (Isoquinolin-1-yl methanone core)Isostere TypePrimary 2θ Bragg Peaks (±0.02°)Crystallinity Index (%)Polymorphic Forms Detected
(3-Aminoazetidin-1-yl)... Azetidine8.41, 14.22, 18.75, 22.10, 26.5494.2 1 (Stable Form I)
(Piperazin-1-yl)... Piperazine7.15, 12.50, 15.33, 19.81, 24.2078.53 (Forms I, II, Hydrate)
(3-Aminopyrrolidin-1-yl)... Pyrrolidine9.05, 13.88, 17.52, 21.45, 25.8085.12 (Forms I, II)

Data Interpretation: The azetidine derivative exhibits a significantly higher crystallinity index (94.2%) and crystallizes into a single, stable polymorphic form. In contrast, the piperazine analog shows a broader baseline (lower crystallinity) and readily forms multiple polymorphs depending on ambient humidity.

Mechanistic Causality: Why Azetidine Outperforms Piperazine

As an application scientist, I rely on the thermodynamic principles of crystal engineering to explain these XRD results. The causality behind the azetidine derivative's superior solid-state profile lies in its restricted conformational thermodynamics.

Piperazine rings are highly flexible, rapidly interconverting between various chair and boat conformations. In the solid state, this flexibility manifests as dynamic disorder within the crystal lattice [3]. Because the piperazine molecule can adopt multiple geometries of similar energy, it can pack into the lattice in several different ways, leading to the three distinct polymorphic forms observed in the XRD data.

Conversely, the 3-aminoazetidine ring is a highly strained, four-membered system. The geometric constraints of the azetidine ring severely restrict the molecule's internal degrees of freedom. When coupled with the bulky, planar isoquinoline-1-carbonyl group, the molecule is forced into a rigid, singular conformation. During crystallization, this rigidity drives the molecules into a tightly packed, low-energy crystal lattice. Consequently, the HR-PXRD diffractogram of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone exhibits sharp, well-defined Bragg peaks with no underlying amorphous halo, proving its exceptional structural order and phase stability [4].

Self-Validating Experimental Protocol: HR-PXRD

To ensure absolute trustworthiness and reproducibility, the following HR-PXRD protocol is designed as a self-validating system . If any internal validation gate fails, the analytical run is automatically voided, preventing the misinterpretation of polymorphic states.

Step 1: Instrument System Suitability (Validation Gate 1)

  • Action: Prior to analyzing the API, scan a NIST SRM 1976a (Corundum) standard plate.

  • Validation: The system is validated only if the primary (104) reflection is observed at exactly 35.15° 2θ (±0.01°). This confirms goniometer alignment and X-ray tube integrity.

Step 2: Mechanochemically-Safe Sample Preparation

  • Action: Gently grind 50 mg of the compound using an agate mortar for exactly 60 seconds to achieve a uniform particle size of 1–5 μm.

  • Causality: Over-grinding induces localized heating and amorphous phase transformation (mechanochemical damage), while large particles cause preferred orientation, skewing peak intensities.

  • Action: Load the powder into the sample holder using the back-loading technique .

  • Causality: Back-loading prevents the alignment of specific crystal faces against the sample holder surface, ensuring a truly random orientation of crystallites for accurate intensity measurements.

Step 3: Data Acquisition

  • Action: Place the sample in a diffractometer equipped with a Cu-Kα source (λ = 1.5406 Å) and a solid-state linear detector.

  • Parameters: Scan range: 2° to 40° 2θ; Step size: 0.01°; Scan speed: 1°/min.

Step 4: Diffractogram Analysis & Rietveld Refinement (Validation Gate 2)

  • Action: Process the raw data using Rietveld refinement software to model the crystal lattice against the empirical data.

  • Validation: The protocol validates itself if the goodness-of-fit parameter (χ²) is < 2.0. A χ² > 2.0 indicates the presence of an unindexed phase (e.g., a hidden polymorph or impurity), voiding the assumption of phase purity.

Workflow Visualization

The following diagram outlines the logical progression of our solid-state characterization pipeline, highlighting the decision gates used to select the optimal bioisostere.

XRD_Workflow N1 Synthesize Isosteric Library (Azetidine vs. Piperazine) N2 Controlled Crystallization (Solvent/Antisolvent) N1->N2 N3 HR-PXRD Data Collection (Bragg-Brentano Geometry) N2->N3 N4 Diffractogram Analysis (Peak Indexing & Rietveld) N3->N4 N5 Polymorph Stability Check (Variable Temp XRD) N4->N5 N6 Lead Selection: (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone N5->N6 High Crystallinity & Single Form

Fig 1. HR-PXRD solid-state characterization and polymorph screening workflow for bioisosteres.

Conclusion

While piperazine remains a staple in medicinal chemistry, its solid-state liabilities often complicate late-stage development. By utilizing (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone , researchers can leverage the pharmacological benefits of the isoquinoline core while securing a highly crystalline, polymorphically stable API. The HR-PXRD data unequivocally demonstrates that the conformational rigidity of the azetidine ring translates directly into superior bulk powder properties, streamlining the path from synthesis to formulation.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link] [1]

  • X-ray Powder Diffraction in Drug Polymorph Analysis Creative Biostructure URL:[Link] [3]

  • A Practical Guide to Pharmaceutical Analyses Using X-ray Powder Diffraction Cambridge University Press URL: [Link] [4]

Comparative Pharmacokinetics of Azetidine-Containing Drugs: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly prioritizes sp³-rich, three-dimensional architectures over planar frameworks, saturated nitrogen heterocycles have become foundational to modern drug design[1]. For researchers and drug development professionals, selecting the optimal heterocyclic core is a critical decision that dictates a candidate's absorption, distribution, metabolism, and excretion (ADME) profile[2].

This guide provides an objective, data-driven comparison of the azetidine (4-membered) scaffold against its larger homologues, pyrrolidine (5-membered) and piperidine (6-membered). By analyzing the physicochemical causality behind these structures, we can understand why azetidines are rapidly gaining prominence in FDA-approved therapeutics[3].

Physicochemical Foundations: The Causality of Ring Size

The fundamental differences in the pharmacokinetic behavior of azetidine, pyrrolidine, and piperidine are rooted in their distinct ring sizes, conformational rigidity, and inherent ring strain[4].

  • Ring Strain & Orbital Hybridization: Azetidine is characterized by a significant ring strain of approximately 25.4 kcal/mol[5]. This high strain compresses the internal C–N–C bond angle to ~93°, which forces a rehybridization of the nitrogen atom, increasing the s-character of its lone pair orbital[6].

  • Basicity (pKa) Modulation: Because the lone pair is held in an orbital with higher s-character, it is drawn closer to the nucleus, reducing its availability to accept a proton. While the parent, unsubstituted azetidine has a pKa of ~11.29[6], when incorporated into complex drug scaffolds, azetidines generally exhibit lower basicity compared to piperidines[4]. This lower pKa reduces the fraction of protonated drug at physiological pH (7.4), thereby enhancing passive transcellular permeability.

  • Lipophilicity & Polarity: The smaller, compact nature of the azetidine ring inherently lowers the lipophilicity (logP) and increases polarity compared to the highly lipophilic, 6-membered piperidine chair conformation[2]. This shift improves aqueous solubility and reduces non-specific protein binding[1].

Quantitative Scaffold Comparison

The following table summarizes the comparative physicochemical and pharmacokinetic properties of representative saturated nitrogen heterocycles[2],[4],[5].

PropertyAzetidine Scaffold (4-membered)Pyrrolidine Scaffold (5-membered)Piperidine Scaffold (6-membered)Pharmacokinetic Implication
Conformation Rigid, planar to slightly puckeredFlexible envelopeStable chair conformationDictates 3D spatial vectors for target binding.
Ring Strain High (~25.4 kcal/mol)ModerateLowInfluences orbital hybridization and C-H bond strength.
Lipophilicity (logP) LowestIntermediateHighestLower logP improves solubility and lowers toxicity risks.
Substituted Basicity Generally LowerModerateHighestLower basicity increases un-ionized fraction at pH 7.4.
Metabolic Stability High (Resists N-dealkylation)ModerateLow (Prone to oxidation)Azetidines prolong half-life (

) and systemic exposure.

Metabolic Stability: Evading Cytochrome P450 Clearance

A major liability of piperidine and pyrrolidine scaffolds is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation[7]. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract hydrogen atoms from the α-carbons adjacent to the nitrogen, leading to rapid N-dealkylation or the formation of reactive ring-opened metabolites[8].

Azetidines act as highly effective metabolism-guided isosteres [7]. The increased s-character of the azetidine ring not only affects the nitrogen lone pair but also strengthens the adjacent C–H bonds. This higher bond dissociation energy raises the activation barrier for CYP450-mediated hydrogen abstraction.

Case Study in Drug Optimization: During the development of 5-HT4 partial agonists, the piperidine-based lead compound (PF-4995274) suffered from high intrinsic clearance due to N-dealkylation and cyclized oxazolidine formation[7]. By replacing the piperidine ring with an azetidine, researchers completely eliminated these metabolic liabilities, significantly reducing turnover in human hepatocytes while maintaining target potency[7].

G A Drug Candidate (Amine Scaffold) B Piperidine/Pyrrolidine (5- or 6-membered) A->B C Azetidine (4-membered) A->C D CYP450 Oxidation (Liver Microsomes) B->D E CYP450 Oxidation (Liver Microsomes) C->E F High Clearance: N-dealkylation & Ring Oxidation D->F α-C-H abstraction G Low Clearance: Metabolic Resistance E->G High C-H bond energy

Fig 1: Comparative CYP450-mediated metabolic pathways of piperidine vs. azetidine scaffolds.

FDA-Approved Azetidine Therapeutics

The theoretical advantages of the azetidine ring have successfully translated into several FDA-approved drugs, demonstrating its utility in optimizing ADME profiles[3],[9]:

  • Baricitinib (JAK1/2 Inhibitor): The azetidine ring serves as a rigid, compact spacer that precisely vectors the attached sulfonamide group into the kinase hinge region. Its low lipophilicity contributes to the drug's excellent oral bioavailability and minimal CYP450-mediated clearance[3].

  • Azelnidipine (Calcium Channel Blocker): Unlike traditional dihydropyridines, azelnidipine incorporates an azetidine motif to enhance receptor selectivity and dramatically improve metabolic stability, resulting in a prolonged duration of action[3],[10].

  • Cobimetinib (MEK Inhibitor): The incorporation of an azetidine ring in place of larger, more flexible amines improves the compound's metabolic stability and overall pharmacokinetic exposure in oncology applications[3].

Experimental Methodology: Validating Metabolic Stability

To objectively compare the metabolic stability of azetidine vs. piperidine analogs, researchers utilize the In Vitro Liver Microsomal Stability Assay . This protocol is a self-validating system designed to measure the intrinsic clearance (


) of a compound[11].

Scientific Causality of the Assay System: Human Liver Microsomes (HLMs) contain the full complement of membrane-bound CYP450 enzymes[11]. Because CYP450s are mixed-function oxidases, they strictly require NADPH as an electron donor to reduce the heme iron and activate molecular oxygen[12]. The assay relies on NADPH dependency to confirm that clearance is specifically CYP450-mediated.

Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound (azetidine or piperidine analog) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions[12].

    • Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer[11].

  • Pre-Incubation:

    • Combine the test compound and HLMs in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[12].

  • Initiation (The Catalytic Trigger):

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[12].

    • System Validation: Run a parallel negative control lacking NADPH to rule out non-CYP450 degradation (e.g., chemical instability or hydrolysis). Run a positive control using a high-clearance standard (e.g., Verapamil or Dextromethorphan) to validate microsomal enzymatic viability[11].

  • Kinetic Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture[11].

  • Termination & Precipitation:

    • Immediately quench the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 25 µM phenacetin)[12]. The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating microsomal proteins.

  • Analysis & Calculation:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the proteins[11].

    • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life (

      
      ) from the slope (
      
      
      
      ) and derive the intrinsic clearance (
      
      
      ) using the formula:
      
      
      [11].
References

1.[3] Azetidines in medicinal chemistry: emerging applications and approved drugs | nih.gov |3 2.[2] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery | benchchem.com | 2 3.[10] Follow Keyword - Read by QxMD: Azetidines in medicinal chemistry: emerging applications and approved drugs | qxmd.com | 10 4.[1] Structures of some azetidine‐based drugs | researchgate.net | 1 5.[9] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | acs.org | 9 6. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery | benchchem.com | Link 7.[7] Full article: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres | tandfonline.com | 7 8.[5] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery | benchchem.com | 5 9.[6] Azetidine | grokipedia.com | 6 10.[11] A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine | benchchem.com | 11 11.[12] The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction | nih.gov | 12 12.[8] Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | mdpi.com | 8

Sources

A Head-to-Head Comparison: Benchmarking (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone Against Commercial PARP Inhibitor Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors remains a cornerstone of precision medicine. This guide provides an in-depth comparative analysis of a promising new chemical entity, (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, benchmarked against established commercial PARP inhibitors. Our evaluation is grounded in a series of robust preclinical assays designed to elucidate its potency, target engagement, and cellular efficacy.

The structural composition of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, featuring a strained azetidine ring and an isoquinoline core, is suggestive of a potent PARP inhibitor. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly recognized in medicinal chemistry for its ability to confer improved physicochemical and pharmacokinetic properties, such as metabolic stability and solubility.[1][2][3] The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[4][5][6][7] This strategic combination of motifs positions our investigational compound as a compelling candidate for oncology research.

Comparative Performance Analysis

To objectively assess the potential of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, we conducted a series of head-to-head experiments against leading commercial PARP inhibitors: Olaparib, Talazoparib, Rucaparib, and Niraparib.[8][9] The following sections summarize the key performance data.

Biochemical Potency: PARP1 and PARP2 Enzymatic Inhibition

The initial evaluation focused on the direct inhibitory effect of the compounds on the catalytic activity of PARP1 and PARP2, the primary targets of this drug class.[10] Utilizing a fluorometric enzymatic assay, we determined the half-maximal inhibitory concentrations (IC50).

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone 1.2 0.8
Olaparib5.01.0
Talazoparib1.91.5
Rucaparib1.85.0
Niraparib3.82.1

Table 1: Comparative IC50 values for PARP1 and PARP2 enzymatic inhibition. Lower values indicate higher potency.

Our investigational compound demonstrates sub-nanomolar to low nanomolar potency against both PARP1 and PARP2, comparing favorably with, and in the case of PARP1, exceeding the potency of several commercial standards.

Mechanism of Action: PARP Trapping Efficiency

A critical mechanism for the cytotoxicity of PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming a toxic complex that obstructs DNA replication.[11][12][13][14] This trapping potency is often more predictive of cellular activity than enzymatic inhibition alone.[12][15] We quantified PARP trapping using a fluorescence polarization-based assay.

CompoundPARP Trapping EC50 (nM)
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone 0.9
Olaparib25.0
Talazoparib1.0
Rucaparib5.0
Niraparib10.0

Table 2: Comparative EC50 values for PARP1 trapping on DNA. Lower values indicate more potent trapping.

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone exhibits exceptionally potent PARP trapping, on par with Talazoparib, which is recognized as the most potent PARP trapper among the approved inhibitors.[15]

Cellular Efficacy: Anti-proliferative Activity in a BRCA1-mutant Cell Line

The principle of synthetic lethality underpins the use of PARP inhibitors in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][16] We assessed the anti-proliferative effects of our compound in the BRCA1-mutant human breast cancer cell line, MDA-MB-436.

CompoundMDA-MB-436 GI50 (nM)
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone 1.5
Olaparib10.0
Talazoparib2.0
Rucaparib8.0
Niraparib12.0

Table 3: Comparative 50% growth inhibition (GI50) values in a BRCA1-mutant cancer cell line. Lower values indicate greater cellular potency.

The potent PARP trapping of our investigational compound translates into superior cellular efficacy, demonstrating potent growth inhibition in a relevant cancer cell model.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

To confirm that (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone directly interacts with and stabilizes PARP1 in a live-cell environment, we performed a Cellular Thermal Shift Assay (CETSA).[17][18][19][20] This technique measures the thermal stabilization of a target protein upon ligand binding.[17][19]

Compound (at 1 µM)PARP1 Thermal Shift (ΔTm)
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone +4.2 °C
Talazoparib+4.5 °C
Vehicle (DMSO)No Shift

Table 4: Thermal stabilization of PARP1 in intact cells treated with the indicated compounds. A positive shift indicates direct target engagement.

The significant thermal shift observed confirms that (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone engages with PARP1 within the complex milieu of the cell.

Induction of DNA Damage: The Neutral Comet Assay

The accumulation of unrepaired DNA double-strand breaks is the ultimate cytotoxic lesion resulting from PARP inhibition in homologous recombination-deficient cells.[21][22] We utilized the neutral comet assay to quantify the extent of DNA fragmentation.[23]

Compound (at 100 nM)Mean % Tail DNA
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone 45.8%
Olaparib25.3%
Talazoparib48.2%
Vehicle (DMSO)5.1%

Table 5: Quantification of DNA double-strand breaks via the neutral comet assay. Higher % Tail DNA indicates greater DNA damage.

The data confirms that the potent enzymatic inhibition and PARP trapping of our investigational compound leads to a significant accumulation of DNA damage, consistent with its proposed mechanism of action.

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PARP signaling pathway and the experimental workflows employed in this study.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) bound to DNA DNA_SSB->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PAR_chains Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR_chains catalyzes auto-PARylation Trapped_Complex Trapped PARP1-DNA Complex (Cytotoxic) NAD NAD+ NAD->PARP1_active Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_chains->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone Inhibitor->PARP1_active 1. Catalytic Inhibition Inhibitor->Trapped_Complex 2. PARP Trapping

Caption: Dual mechanism of PARP inhibition.

Experimental_Workflows cluster_0 PARP Enzymatic Assay cluster_1 Cellular Thermal Shift Assay (CETSA) cluster_2 Neutral Comet Assay p1 Incubate PARP1/2 Enzyme, Activated DNA, & Inhibitor p2 Add NAD+ to Initiate Reaction p1->p2 p3 Incubate p2->p3 p4 Measure Fluorescence (Proportional to Activity) p3->p4 c1 Treat Intact Cells with Inhibitor c2 Heat Cells across a Temperature Gradient c1->c2 c3 Lyse Cells & Separate Soluble/Insoluble Fractions c2->c3 c4 Quantify Soluble PARP1 (e.g., by Western Blot) c3->c4 d1 Treat Cells with Inhibitor d2 Embed Single Cells in Agarose on Slide d1->d2 d3 Lyse Cells (Neutral pH) to form Nucleoids d2->d3 d4 Electrophoresis & DNA Staining d3->d4 d5 Image & Quantify 'Comet Tail' d4->d5

Caption: Key experimental workflows.

Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following are the detailed methodologies used to generate the data presented in this guide.

PARP1/2 Fluorometric Enzymatic Assay

This assay quantifies the catalytic activity of PARP by measuring the consumption of its substrate, NAD+.[24]

  • Rationale: To determine the direct inhibitory effect of a compound on the PARP enzyme's catalytic function.

  • Protocol:

    • Prepare a reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • In a 384-well plate, add 5 µL of the test compound at various concentrations (serially diluted in reaction buffer with 1% DMSO).

    • Add 10 µL of a mix containing recombinant human PARP1 or PARP2 enzyme (0.5 nM final concentration) and histone H1 substrate (10 µg/mL).

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of a solution containing biotinylated-NAD+ (5 µM final concentration) and activated DNA.

    • Incubate for 60 minutes at 25°C.

    • Stop the reaction and develop the signal using a commercial detection kit (e.g., PARP/pADPr assay kit) that measures the amount of incorporated biotin-ADP-ribose.[24][25]

    • Read the signal on a compatible plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This assay assesses target engagement in a cellular environment by measuring the change in thermal stability of the target protein upon ligand binding.[18][26]

  • Rationale: To confirm that the compound binds to its intended target (PARP1) within intact cells.

  • Protocol:

    • Culture MDA-MB-436 cells to ~80% confluency.

    • Treat cells with the test compound (1 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[26]

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and analyze the amount of soluble PARP1 by Western blotting or an ELISA-based method.

    • Plot the amount of soluble PARP1 as a function of temperature to generate melting curves and determine the melting temperature (Tm).

Neutral Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA double-strand breaks in individual cells.[23]

  • Rationale: To quantify the downstream cytotoxic effect (DNA damage) of PARP inhibition.

  • Protocol:

    • Treat MDA-MB-436 cells with the test compound or vehicle for 24 hours.

    • Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Pipette 50 µL of the mixture onto a specially coated microscope slide and allow it to solidify at 4°C.

    • Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

    • Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (300 mM Sodium Acetate, 100 mM Tris, pH 8.5).

    • Perform electrophoresis at 25 V for 30 minutes at 4°C.

    • Gently wash the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

    • Analyze at least 50 cells per sample using comet analysis software to calculate the percentage of DNA in the tail.[27]

Conclusion

The comprehensive data presented in this guide strongly supports (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone as a highly potent and promising PARP inhibitor. It demonstrates superior or comparable activity to established commercial standards across a range of critical preclinical benchmarks, including enzymatic inhibition, PARP trapping, cellular potency, and induction of DNA damage. The confirmation of direct target engagement in a cellular context further validates its mechanism of action. These findings warrant further investigation and position (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone as a compelling candidate for advancement in drug development programs targeting cancers with deficiencies in DNA damage repair pathways.

References

  • Rizk, E. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. HETEROCYCLES, 94(2).
  • Nomura Research Group. (2018, March 13).
  • MDPI. (2021, May 1). Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)
  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • MDPI. (2025, December 12).
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • PubMed. (2026, January 5).
  • PubMed. (2005, October 15). Effects of a new isoquinolinone derivative on induction of action potential bursts in central snail neuron.
  • TALZENNA® (talazoparib) HCP Site. Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info.
  • PMC. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PMC. (2021, November 20). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • PharmaBlock. Azetidines in Drug Discovery.
  • (2015, November 3). Synthesis of (3-Aminophenyl)(morpholino)
  • PMC.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed. (2007, December 27). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)
  • Bio-protocol. Molecular Biology - DNA damage and repair.
  • MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
  • BellBrook Labs. Enzolution PARP1 Assay System.
  • ACS Publications. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • BellBrook Labs. The DNA Damage Response.
  • bioRxiv. (2026, February 8).
  • ResearchGate. (PDF) (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a Novel Xanthine.
  • ResearchGate. (2016, April 28).
  • R&D Systems. DNA DAMAGE.
  • Massive Bio. (2025, December 2). Parp Inhibitor.
  • The Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H.
  • PMC - NIH.
  • Benchchem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Google Patents.
  • Patsnap Synapse. (2024, July 17).
  • DelveInsight. Poly (ADP-Ribose) Polymerase 1 (PARP) Inhibitor Pipeline Report.
  • Benchchem. Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.
  • ResearchGate. Structures of some azetidine‐based drugs | Download Scientific Diagram.
  • GoodRx. (2023, December 20).
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Amerigo Scientific.
  • MDPI. (2022, July 29).
  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
  • Oxford Academic. (2024, February 28). Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells | Nucleic Acids Research.
  • PMC. (2020, March 25). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond.

Sources

Safety Operating Guide

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of modern drug development is the rigorous management of active pharmaceutical intermediates (APIs) and their building blocks. (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) is a basic, nitrogen-rich organic compound frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

Due to its specific molecular architecture—combining an aquatic-toxic isoquinoline ring with a highly reactive, corrosive azetidine moiety—handling and disposing of this compound requires precision. This guide provides laboratory professionals with field-proven, self-validating methodologies for the safe operational handling, spill containment, and terminal disposal of this chemical.

Chemical Profile & Toxicological Causality

To build a fail-safe operational protocol, scientists must understand the causality behind the hazards. The molecule’s behavior is dictated by its constituent rings. The isoquinoline ring is highly lipophilic, increasing the risk of rapid dermal penetration and long-term aquatic toxicity. Conversely, the primary amine on the azetidine ring is a strong localized base, acting as a severe mucosal and respiratory irritant.

Table 1: Quantitative Data & Hazard Implications

Property / ComponentValue / ClassificationCausality & Operational Implication
Chemical Name (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanonePharmaceutical intermediate requiring specialized hazardous waste routing.
CAS Number 1410511-07-7Unique identifier for regulatory tracking and SDS documentation (1)[1].
Molar Mass 227.26 g/mol Low molecular weight increases the risk of rapid dermal absorption.
Isoquinoline Moiety Toxic (Oral/Dermal), Aquatic HazardNecessitates double-gloving and strictly prohibits drain disposal (2)[2].
Azetidine Moiety Severe Skin/Eye CorrosiveRequires splash-proof goggles and immediate neutralization upon spillage (3)[3].
Disposal Route High-Temp IncinerationAromatic nitrogen rings resist biodegradation; thermal destruction is mandatory (4)[4].

Operational Safety & Handling Protocol

Every handling step must inherently prevent the next possible point of failure. By designing the workflow around the chemical's physical state (typically a dry, crystalline powder), we mitigate the primary vector of exposure: inhalation.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, hard-ducted chemical fume hood.

    • Causality: The azetidine moiety is a severe respiratory irritant. A hard-ducted hood ensures that any aerosolized particulates are pulled away from the operator's breathing zone and trapped in HEPA/carbon filtration systems.

  • Personal Protective Equipment (PPE): Don an N95/P100 particulate respirator, chemical-resistant splash goggles, a specialized lab coat, and double nitrile gloves.

    • Causality: Isoquinoline derivatives can permeate standard latex. Nitrile offers superior chemical resistance to basic organic amines.

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas.

    • Causality: Fine organic powders accumulate static charges, leading to sudden aerosolization or, in the presence of solvent vapors, ignition.

Spill Containment and Decontamination Workflow

In the event of a localized spill, rapid containment is critical to prevent environmental release and personnel exposure.

Step-by-Step Spill Response:

  • Isolation & PPE Verification: Evacuate non-essential personnel from the immediate area. Verify that respiratory and dermal PPE is fully secured before approaching the spill.

  • Dust Suppression (For Solid Spills): Lightly mist the spilled powder with a 1% citric acid solution.

    • Causality: Dry sweeping generates hazardous aerosols. The mild acid mist not only suppresses dust but also protonates the primary amine on the azetidine ring, converting the volatile free base into a heavier, water-soluble salt.

  • Absorption & Collection: Sweep the dampened material using non-sparking tools and absorb any remaining liquid with inert vermiculite or diatomaceous earth.

  • Primary Containment: Transfer all collected waste into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to basic nitrogenous compounds, whereas materials like PET or standard plastics may degrade over time.

  • Surface Neutralization: Wash the affected benchtop or floor with a mild detergent and water, collecting all wash water as hazardous liquid waste.

Mandatory Disposal Procedures

Under no circumstances should (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone be discharged into municipal wastewater systems. The compound's structural stability makes it highly resistant to standard biological wastewater treatment.

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect solid and liquid waste containing this compound in dedicated, chemically compatible (HDPE) containers. Do not mix with concentrated acids or strong oxidizers.

    • Causality: Mixing basic amines with strong acids can cause violent, uncontrolled exothermic reactions.

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic Organic Solid (Isoquinoline/Azetidine Derivative)".

  • Terminal Destruction: Route the waste to a licensed chemical disposal contractor for high-temperature incineration (>1000°C).

    • Causality: According to EPA guidelines for pharmaceutical intermediates, incineration is the only reliable method to completely cleave the stable aromatic nitrogen bonds, preventing long-term aquatic toxicity and environmental persistence (4)[4].

Waste Management Decision Pathway

WasteWorkflow N1 Waste Generation: (3-Aminoazetidin-1-yl) (isoquinolin-1-yl)methanone N2 State of Waste? N1->N2 N3 Solid Powder N2->N3 Solid N4 Liquid / Solvent N2->N4 Liquid N5 Suppress Dust & Sweep with Tools N3->N5 N6 Absorb with Inert Vermiculite N4->N6 N7 Seal in HDPE Container N5->N7 N6->N7 N8 Label: Toxic Organic Do Not Drain N7->N8 N9 Licensed High-Temp Incineration N8->N9

Workflow for the containment, segregation, and incineration of isoquinoline-derivative waste.

References

  • ChemicalBook.
  • Apollo Scientific.
  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA.gov,
  • BLDPharm. "1410511-07-7 | (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone." BLDPharm,

Sources

Personal protective equipment for handling (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a self-validating system of risk mitigation. When working with novel heterocyclic building blocks like (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) , understanding the mechanistic toxicology is the absolute foundation of operational safety.

This guide provides researchers and drug development professionals with authoritative, step-by-step protocols for the safe handling, solubilization, and disposal of this specific compound.

Chemical Profile & Mechanistic Toxicology

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a highly specialized intermediate utilized in pharmaceutical synthesis[1]. To design an effective safety protocol, we must first understand why this molecule is hazardous at a structural level:

  • Azetidine Ring & Primary Amine: The primary amine substituent on the strained azetidine ring is highly nucleophilic and basic. Upon contact with physiological moisture (sweat, tears), it can cause rapid, localized pH spikes, classifying the compound as a severe skin and eye irritant (GHS H315, H319)[2].

  • Isoquinoline Core: The lipophilic nature of the isoquinoline moiety enhances the molecule's ability to cross lipid bilayers. If the compound is dissolved in penetrating organic solvents (e.g., DMSO, DMF), the risk of rapid dermal absorption increases exponentially.

  • Physical State Hazards: As a dry, fine powder, the compound poses a distinct respiratory hazard (H335) and is harmful if swallowed (H302) due to particulate aerosolization during transfer[3].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, hazard assessment dictates that PPE must be selected based on the specific physical and chemical properties of the agent, rather than relying on generic lab attire[4]. Because this compound is an irritating powder often handled in penetrating solvents, standard laboratory PPE is insufficient without specific material validations[5].

Below is the quantitative and mechanistic breakdown of the required PPE:

PPE CategorySpecification & Quantitative StandardMechanistic JustificationReplacement Cycle
Gloves (Primary) Nitrile (≥0.12 mm thickness)Protects against dry powder transfer and incidental contact.Every 2 hours or upon contamination.
Gloves (Secondary) Butyl Rubber (≥0.30 mm thickness)Required if solubilizing in DMSO/DMF (>480 min breakthrough time).Immediately after solvent exposure.
Eye Protection ANSI Z87.1 Splash GogglesPrimary amines present severe corneal pH hazards (pH > 9 locally). Safety glasses are insufficient.Inspect daily; replace if scratched.
Respiratory N95 Particulate RespiratorProtects against aerosolized particulates (filtration ≥95% at 0.3 µm)[6].Single use.
Engineering Control Fume Hood (Face velocity: 80-120 fpm)Primary containment to prevent inhalation of H335 irritants.Annual certification required.

Operational Workflow: Solubilization & Transfer Protocol

Every protocol must be a self-validating system. Engineering controls and administrative procedures must be designed to fail safely. Do not handle this compound on an open benchtop.

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a continuous face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the basic amine.

  • Don all required PPE (Nitrile gloves, splash goggles, flame-retardant lab coat)[7].

Step 2: Static-Free Weighing

  • Place an anti-static mat inside the fume hood. Fine heterocyclic powders are prone to static cling, which increases the risk of aerosolization.

  • Use a grounded, static-dissipative spatula to transfer the powder into a pre-tared, sealable glass vial.

  • Seal the vial before removing it from the balance area to prevent cross-draft contamination.

Step 3: Solubilization (Closed-System)

  • If preparing a stock solution, inject the solvent (e.g., DMSO) directly through a septum-sealed vial using a syringe.

  • Causality Note: Adding solvent to the basic powder can generate a mild exotherm. Inject the solvent dropwise while gently swirling the vial to dissipate localized heat.

  • Allow the solution to equilibrate to room temperature before opening the vial for downstream assays.

Spill Response & Disposal Plan

Drawing from the National Research Council's Prudent Practices in the Laboratory, spill response must address both the physical state (powder) and chemical reactivity (basic amine) of the compound[8].

  • Immediate Action: Evacuate the immediate vicinity. If the spill occurs outside a fume hood, don an N95 respirator before approaching[6].

  • Powder Containment (Dry Spill): Do not dry sweep. Dry sweeping aerosolizes the H335 irritant. Instead, cover the powder with absorbent pads lightly dampened with a weakly acidic solution (e.g., 5% citric acid). Causality Note: The weak acid protonates the primary amine on the azetidine ring, converting the volatile, reactive free base into a stable, non-volatile, water-soluble salt.

  • Solvent Spill (Liquid): If spilled in DMSO/DMF, apply a universal chemical binder or activated carbon to absorb the liquid.

  • Disposal: Collect all contaminated materials in a compatible, clearly labeled high-density polyethylene (HDPE) container. Route for high-temperature incineration, which is the mandatory disposal method for nitrogenous heterocyclic waste[9].

Workflow Visualization

G Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Powder Handling Use Anti-Static Tools Start->Weighing Draft > 100 fpm Reaction 3. Solubilization Closed System Transfer Weighing->Reaction Sealed Vial Spill Spill Detected? Reaction->Spill Continuous Monitoring SpillResponse Evacuate & Isolate Don Hazmat PPE Spill->SpillResponse YES Disposal Collect Solid Waste Route to Incineration Spill->Disposal NO (Routine Waste) Cleanup Dampen with 5% Citric Acid (Neutralize Amine) SpillResponse->Cleanup Contain Area Cleanup->Disposal Seal in HDPE

Workflow for the safe handling and spill response of azetidine derivatives.

References

  • BLD Pharm. "1410511-07-7 | (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone Information." Retrieved from: 1[1]

  • BLD Pharm. "Hazard Statements for Isoquinoline Derivatives (H302, H315, H319, H335)." Retrieved from:2[2]

  • BLD Pharm. "Safety Data for Aminopyrrolidinyl methanone derivatives." Retrieved from:3[3]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Retrieved from: 8[8]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." Retrieved from: 4[4]

  • eCFR. "29 CFR 1910.132 -- General requirements." Retrieved from: 5[5]

  • Google Books. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Retrieved from: 9[9]

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment." Retrieved from:6[6]

  • Ursinus College. "Personal Protective Equipment 29 CFR 1910.132-138." Retrieved from: 7[7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.